5-Butyl-1,3,4-thiadiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPWERUANCLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364629 | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-54-3 | |
| Record name | 5-Butyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Analysis of 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on the analysis of structurally related compounds. Furthermore, it outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for the characterization of this and similar molecules.
Compound Overview
This compound is characterized by a five-membered thiadiazole ring substituted with a butyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is a prevalent feature in many pharmacologically active molecules.
Molecular Structure: C₆H₁₁N₃S[1] Molecular Weight: 157.24 g/mol [1] IUPAC Name: this compound[1]
Predicted Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, the following spectral characteristics are predicted based on the analysis of analogous compounds and fundamental spectroscopic principles.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | Singlet | 2H | NH₂ |
| ~2.80 | Triplet | 2H | -CH₂- (alpha to thiadiazole) |
| ~1.65 | Sextet | 2H | -CH₂- (beta to thiadiazole) |
| ~1.35 | Sextet | 2H | -CH₂- (gamma to thiadiazole) |
| ~0.90 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (C-NH₂) |
| ~155 | C5 (C-butyl) |
| ~30 | -CH₂- (alpha to thiadiazole) |
| ~29 | -CH₂- (beta to thiadiazole) |
| ~22 | -CH₂- (gamma to thiadiazole) |
| ~14 | -CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Medium, Broad | N-H stretching (amine)[2][3] |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1630 | Strong | C=N stretching (thiadiazole ring)[3][4] |
| ~1600 | Medium | N-H bending (amine)[3] |
| ~1500 | Medium | C=C stretching (aromatic-like ring) |
| ~830 | Medium | C-S-C stretching[5] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a suitable method.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 114 | [M - C₃H₇]⁺ |
| 100 | [M - C₄H₉]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6][7] Ensure the solid is fully dissolved; gentle vortexing or warming may be necessary.[6]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.[8]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[9]
-
Film Casting: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9][10] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[9][10]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Sample Introduction: Introduce a small amount of the volatile, thermally stable compound into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[11][12]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[11][12] This will cause the molecules to ionize and fragment.[11][13]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[14]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[14]
Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
References
- 1. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. growingscience.com [growingscience.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rroij.com [rroij.com]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and geometry of 5-Butyl-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. Due to the current unavailability of experimental crystallographic data in open-access databases, this guide will utilize computationally derived data to elucidate the molecule's structural characteristics. Furthermore, it outlines comprehensive experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core is substituted with a butyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 14068-54-3[1] |
| Canonical SMILES | CCCCC1=NN=C(S1)N[1] |
| InChI Key | ZVMPWERUANCLFH-UHFFFAOYSA-N[1] |
Molecular Geometry (Computed)
In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound has been determined through computational methods. The following tables summarize the predicted bond lengths and angles of a stable 3D conformer. This data provides valuable insight into the spatial arrangement of the atoms and the overall shape of the molecule.
Table 2: Computed Bond Lengths for this compound
| Atoms | Bond Length (Å) |
| S(1) - C(2) | 1.76 |
| S(1) - C(5) | 1.74 |
| N(3) - N(4) | 1.38 |
| N(3) - C(2) | 1.32 |
| N(4) - C(5) | 1.31 |
| C(2) - N(6) | 1.36 |
| C(5) - C(7) | 1.50 |
| C(7) - C(8) | 1.54 |
| C(8) - C(9) | 1.54 |
| C(9) - C(10) | 1.54 |
Data is based on computed 3D conformer data from PubChem.
Table 3: Computed Bond Angles for this compound
| Atoms | Bond Angle (°) |
| C(2) - S(1) - C(5) | 87.1 |
| N(3) - C(2) - S(1) | 115.3 |
| N(4) - C(5) - S(1) | 115.7 |
| N(4) - N(3) - C(2) | 110.8 |
| C(5) - N(4) - N(3) | 111.1 |
| S(1) - C(2) - N(6) | 120.9 |
| N(3) - C(2) - N(6) | 123.8 |
| S(1) - C(5) - C(7) | 120.2 |
| N(4) - C(5) - C(7) | 124.1 |
| C(5) - C(7) - C(8) | 113.1 |
| C(7) - C(8) - C(9) | 112.5 |
| C(8) - C(9) - C(10) | 112.6 |
Data is based on computed 3D conformer data from PubChem.
Experimental Protocols
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is well-documented in the scientific literature. The following protocols for synthesis and characterization are based on established methods for analogous compounds.
Synthesis of this compound
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with a suitable carboxylic acid or its derivative, often in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.
Materials:
-
Valeric acid (pentanoic acid)
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Distilled water
Procedure:
-
A mixture of thiosemicarbazide (0.1 mol) and valeric acid (0.1 mol) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (5 mL) is carefully added to the mixture with cooling in an ice bath.
-
The reaction mixture is then refluxed for 1.5 to 2 hours.
-
After refluxing, the mixture is allowed to cool to room temperature and then carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then neutralized with a 5% sodium bicarbonate solution, filtered again, and washed thoroughly with distilled water until the washings are neutral.
-
The final product is dried and can be further purified by recrystallization from ethanol.
Characterization Methods
The synthesized this compound can be characterized using a variety of spectroscopic techniques to confirm its structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching of the butyl group (around 2960-2850 cm⁻¹), C=N stretching of the thiadiazole ring (around 1620 cm⁻¹), and C-S stretching (around 700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring and the four carbons of the butyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 157.24.
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Applications in Drug Development
Derivatives of 1,3,4-thiadiazole are of significant interest to the pharmaceutical industry due to their diverse biological activities. The presence of the =N-C-S= moiety is believed to be crucial for their pharmacological effects. These compounds have been investigated for a variety of applications, including:
-
Antimicrobial Agents: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties.
-
Anticancer Agents: Some substituted thiadiazoles have shown significant cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The thiadiazole ring can interact with the active sites of various enzymes, leading to their inhibition. For example, some derivatives are known to inhibit carbonic anhydrase.
The butyl substituent in this compound can influence its lipophilicity, which in turn can affect its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Therefore, this compound and its analogs are valuable candidates for further investigation in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and geometry of this compound, utilizing computed data in the absence of experimental crystallographic information. Detailed protocols for its synthesis and characterization have been outlined to facilitate further research. The versatile 1,3,4-thiadiazole core, combined with the modifiable butyl group, makes this compound a promising scaffold for the development of new therapeutic agents. Further studies, including single-crystal X-ray diffraction analysis, would be beneficial to precisely determine its solid-state structure and intermolecular interactions.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-Butyl-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a butyl group at the 5-position and an amino group at the 2-position. The 1,3,4-thiadiazole core is a well-recognized pharmacophore, known for its aromaticity and stability, and is a constituent of several clinically used drugs.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 14068-54-3[1] |
| Molecular Formula | C₆H₁₁N₃S[1] |
| Canonical SMILES | CCCCC1=NN=C(S1)N[1] |
| InChI | InChI=1S/C6H11N3S/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9)[1] |
| InChIKey | ZVMPWERUANCLFH-UHFFFAOYSA-N[1] |
Note: Much of the readily available experimental data pertains to the isomeric compound, 5-tert-butyl-1,3,4-thiadiazol-2-amine. It is crucial to distinguish between these isomers in experimental and theoretical studies.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for the n-butyl isomer is limited, a combination of data for the parent compound and predicted values for related structures provides valuable insights.
Table 2: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 5-tert-butyl-1,3,4-thiadiazol-2-amine |
| Molecular Weight | 157.24 g/mol [1] | 157.24 g/mol [2] |
| Melting Point | Not available | 183-187 °C[2] |
| Boiling Point (Predicted) | Not available | 272.3 ± 23.0 °C[2] |
| Density (Predicted) | Not available | 1.170 ± 0.06 g/cm³[2] |
| logP (Predicted) | 1.7[1] | Not available |
| pKa (Predicted) | Not available | 3.99 ± 0.10[2] |
| Solubility | Insoluble in water, soluble in polar organic solvents like methanol.[2][3] | Soluble in Methanol.[2] |
| Appearance | Solid | Yellow Crystalline Solid[2] |
Synthesis and Characterization
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines typically involves the cyclization of thiosemicarbazide derivatives. A general and effective method is the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.
General Synthesis Protocol
A common synthetic route involves the reaction of valeric acid (pentanoic acid) with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphate ester (PPE), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of valeric acid and thiosemicarbazide.
-
Solvent and Catalyst: Add a suitable solvent, such as chloroform, and slowly add the dehydrating agent (e.g., polyphosphate ester) while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization
The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups. The spectrum is expected to show N-H stretching vibrations for the amino group and C=N stretching of the thiadiazole ring.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the carbon-hydrogen framework of the molecule. The spectra should show characteristic peaks for the butyl group and the thiadiazole ring.
-
Mass Spectrometry: To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Biological Activities and Potential Applications
The 1,3,4-thiadiazole scaffold is present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] The biological activity is often attributed to the =N-C-S moiety within the heterocyclic ring.[4][8]
Derivatives of 1,3,4-thiadiazole have been investigated for their potential as:
-
Antimicrobial Agents: Showing activity against various strains of bacteria and fungi.[5][6]
-
Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9]
-
Enzyme Inhibitors: Notably as carbonic anhydrase inhibitors.[10]
-
Corrosion Inhibitors: Substituted thiadiazoles have been studied for their effect on preventing the corrosion of metals.
The specific biological activities of this compound are not extensively documented in the public domain. However, based on the known activities of its structural analogs, it is a promising candidate for further biological screening.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Biological Screening Workflow
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Safety Information
Conclusion
This compound is a molecule of significant interest due to its 1,3,4-thiadiazole core, a scaffold associated with a wide array of biological activities. While detailed experimental data for this specific compound is sparse, the information available for its isomers and related compounds provides a strong foundation for further research. This guide summarizes the key physicochemical properties and provides a framework for its synthesis and biological evaluation, serving as a valuable starting point for researchers in drug discovery and development.
References
- 1. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. growingscience.com [growingscience.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 10. 5-Amino-1,3,4-thiadiazole-2-thiol CAS#: 2349-67-9 [m.chemicalbook.com]
The Pharmacological Potential of 5-Butyl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the potential biological activities of 5-Butyl-1,3,4-thiadiazol-2-amine and its derivatives. While direct research on the 5-butyl substituted variant is limited, this document synthesizes findings from structurally related 5-substituted-1,3,4-thiadiazol-2-amine derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The insights are drawn from numerous studies on derivatives with various substitutions at the 5-position, which have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact effectively with biological targets, often resulting in high efficacy and selectivity.[3]
Anticancer Activity
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have shown promising cytotoxic activity against a range of human cancer cell lines.[4][5] Structure-activity relationship (SAR) analyses suggest that the nature of the substituent at the 5-position, along with modifications to the 2-amino group, significantly influences the anticancer potency. For instance, the presence of an aromatic ring and electron-withdrawing groups at the 5-position has been shown to promote anticancer activity.[5] While specific data for the 5-butyl derivative is scarce, a compound with a tert-butyl substituent demonstrated a potent IC50 value of 1.7 µM against a human pancreatic cancer cell line.[5]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than Cisplatin | Cisplatin | - |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than Cisplatin | Cisplatin | - |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | Breast (MDA MB-231) | More potent than Cisplatin | Cisplatin | - |
| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | Pancreatic | 1.7 | - | - |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | Breast (MCF-7) | Moderate to good activity | - | - |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Lung (A549) | 0.034 mmol L-1 | Cisplatin | - |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Breast (MCF-7) | 0.084 mmol L-1 | Cisplatin | - |
Table 1: Summary of in vitro cytotoxic activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives.[4][5][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives and a reference drug (e.g., Cisplatin or 5-Fluorouracil) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of thiadiazole derivatives using the MTT assay.
Antimicrobial and Antifungal Activity
The 1,3,4-thiadiazole scaffold is a key component in many compounds exhibiting potent antimicrobial and antifungal activities.[8][9] Derivatives are active against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] The mechanism of action is often attributed to the toxophoric -N=C-S- moiety within the thiadiazole ring.[11]
Quantitative Data on Antimicrobial and Antifungal Activity
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference Drug |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | S. aureus, B. subtilis (Gram +) | Significant activity | Ciprofloxacin |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | E. coli, P. aeruginosa (Gram -) | Significant activity | Ciprofloxacin |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (various) | A. niger, C. albicans (Fungi) | Significant activity | Fluconazole |
| 5-(1-adamantyl) derivatives | Gram-positive bacteria | Marked activity | - |
| 5-(1-adamantyl) derivatives | Gram-negative bacteria | Highly active | - |
| 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivatives | C. albicans and other Candida species | Notable antifungal effects | - |
Table 2: Summary of antimicrobial and antifungal activity of various 5-substituted-1,3,4-thiadiazole-2-amine derivatives.[6][10][11][12]
Experimental Protocol: Paper Disc Diffusion Method for Antimicrobial Screening
This method is widely used to qualitatively assess the antimicrobial activity of chemical compounds.[10]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.[13]
-
Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. A standard antibiotic is used as a positive control.
Caption: General workflow for the paper disc diffusion method to screen for antimicrobial activity.
Anti-inflammatory Activity
Certain derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory properties.[14] These compounds have shown the ability to stabilize human red blood cell (HRBC) membranes in vitro, an indicator of anti-inflammatory activity. Some derivatives have also demonstrated significant in vivo anti-inflammatory effects in carrageenan-induced paw edema models in rats.[12]
Quantitative Data on Anti-inflammatory Activity
| Compound/Derivative | Assay | Result | Reference Drug |
| 5-aryl-1,3,4-thiadiazol-2-amines (2a, 2b, 2e) | HRBC membrane stabilization | Significant activity | Diclofenac sodium |
| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Carrageenan-induced paw edema (in vivo) | Good dose-dependent activity | - |
Table 3: Summary of anti-inflammatory activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives.[12][14]
Experimental Protocol: HRBC Membrane Stabilization Method
This in vitro method assesses the anti-inflammatory activity of substances by measuring their ability to protect red blood cell membranes from lysis induced by hypotonic solutions.
-
Blood Sample Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isotonic saline, and resuspended in isotonic buffer to a specific concentration.
-
Assay Mixture: The reaction mixture consists of the HRBC suspension, the test compound at various concentrations, and a hypotonic solution (e.g., distilled water) to induce lysis. A reference drug like Diclofenac sodium is used as a positive control.
-
Incubation: The mixtures are incubated at a controlled temperature (e.g., 37°C) for 30 minutes.
-
Centrifugation: After incubation, the mixtures are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The supernatant, containing hemoglobin from lysed cells, is collected, and its absorbance is measured spectrophotometrically (e.g., at 560 nm).
-
Calculation: The percentage of membrane stabilization is calculated by comparing the absorbance of the test samples to that of the control (with no compound).
References
- 1. chemmethod.com [chemmethod.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. media.neliti.com [media.neliti.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpmr.com [wjpmr.com]
- 14. latamjpharm.org [latamjpharm.org]
An In-depth Technical Guide to the Potential Mechanism of Action of 5-Butyl-1,3,4-thiadiazol-2-amine
Disclaimer: This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-Butyl-1,3,4-thiadiazol-2-amine based on the well-documented biological activities of the broader class of 2-amino-1,3,4-thiadiazole derivatives. It is important to note that specific experimental data on the biological activities and mechanism of action of this compound are limited in the current scientific literature. Therefore, this guide draws inferences from studies on structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This versatile core structure is present in a number of clinically approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which contributes to its metabolic stability.[1]
This compound is a derivative of this important scaffold, featuring a butyl group at the 5-position and an amine group at the 2-position. While specific data on this compound is sparse, the known structure-activity relationships of related analogs allow for the formulation of hypotheses regarding its potential mechanisms of action.
Potential Pharmacological Activities and Mechanisms of Action
Based on the extensive research into 2-amino-1,3,4-thiadiazole derivatives, the following potential mechanisms of action for this compound can be postulated:
-
Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] The mechanism of action is believed to involve the =N-C-S- moiety, which can interact with essential microbial enzymes or proteins, leading to the disruption of cellular processes.[1] The lipophilic butyl group in this compound may enhance its ability to penetrate microbial cell membranes.
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties.[2][3] Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis. Some derivatives have been shown to inhibit specific enzymes that are overexpressed in cancer cells, such as carbonic anhydrases.
-
Enzyme Inhibition: The 1,3,4-thiadiazole ring is a prominent feature in various enzyme inhibitors. A notable example is the inhibition of carbonic anhydrases (CAs) by sulfonamide-bearing 1,3,4-thiadiazole derivatives like acetazolamide.[4] While this compound lacks the sulfonamide group, the core scaffold can still interact with the active sites of various enzymes.
-
Central Nervous System (CNS) Activity: Some 2-amino-1,3,4-thiadiazole derivatives have been reported to possess CNS-depressant and muscle relaxant properties.[5] These effects are thought to be mediated by the depression of spinal polysynaptic transmission.[5]
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activities of various 2-amino-1,3,4-thiadiazole derivatives to provide a comparative context for the potential potency of this compound.
| Compound Class | Target/Assay | Activity Range (IC50/MIC) | Reference |
| Fluorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | MIC: 20–28 μg/mL | [1] |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC: 8–31.25 μg/mL | [1] |
| 5-amino-1,3,4-thiadiazole appended isatins | Antiproliferative activity against cancer cell lines | Moderate to good | [6] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA breast cancer cell line | IC50 = 9 μM | [3] |
| 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives | Human carbonic anhydrase isoenzymes (hCA-I and hCA-II) | Varies with substitution | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of action of this compound.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
-
Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzyme (e.g., hCA II) and the substrate (4-nitrophenyl acetate, 4-NPA) are prepared in a suitable buffer (e.g., Tris-SO4).
-
Inhibition Assay: The assay is performed in a 96-well plate. The reaction mixture consists of the buffer, the enzyme, and varying concentrations of the inhibitor (this compound). The mixture is pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (4-NPA).
-
Measurement of Activity: The esterase activity of the enzyme is monitored by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.
Visualizations
Caption: Workflow for investigating the mechanism of action.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Antimicrobial Activity Screening of 5-Butyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of 5-Butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the promising 1,3,4-thiadiazole class. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential antimicrobial profile based on extensive research on structurally related 5-alkyl and 5-aryl-2-amino-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2][3] This guide summarizes the antimicrobial data of analogous compounds, details relevant experimental protocols for antimicrobial susceptibility testing, and presents logical workflows for screening and analysis.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus has garnered considerable attention from medicinal chemists due to its diverse pharmacological properties, which include antibacterial, antifungal, antitubercular, and anticancer activities.[4][5][6] The antimicrobial efficacy of these compounds is often attributed to the presence of the =N-C-S moiety, which is believed to interact with various microbial enzymes and proteins, thereby inhibiting essential cellular processes.[7]
Antimicrobial Activity of Structurally Related Compounds
The antimicrobial activity of 5-substituted-2-amino-1,3,4-thiadiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The nature of the substituent at the 5-position of the thiadiazole ring significantly influences the antimicrobial potency.
Antibacterial Activity
Studies on various 5-alkyl and 5-aryl-2-amino-1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of antibacterial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and Zone of Inhibition data for representative compounds from the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | [3] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20-28 | [3] |
| 5-(4-bromophenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [2] |
| 5-(4-bromophenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [2] |
| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Escherichia coli | Weak activity | [2] |
| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Pseudomonas aeruginosa | Weak activity | [2] |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Escherichia coli | Moderate Activity | [8] |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Bacillus subtilis | Moderate Activity | [8] |
| 5-Methyl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | Moderate Activity | [8] |
Table 2: Zone of Inhibition of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives against Bacterial Strains
| Compound/Derivative | Concentration | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Benzimidazole derivative with 1,3,4-thiadiazole | Not Specified | Staphylococcus aureus | 18.96 | [2] |
| Benzimidazole derivative with 1,3,4-thiadiazole | Not Specified | Escherichia coli | 17.33 | [2] |
| Benzimidazole derivative with 1,3,4-thiadiazole | Not Specified | Bacillus pumilus | 18.20 | [2] |
Antifungal Activity
Several 1,3,4-thiadiazole derivatives have also exhibited significant antifungal properties.
Table 3: Antifungal Activity of 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | [9] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | Candida albicans | 32-42 | [9] |
| 5-phenyl/benzyl-1,3,4-thiadiazole-2-amine derivatives | Aspergillus niger | Data not specified | [1] |
| 5-phenyl/benzyl-1,3,4-thiadiazole-2-amine derivatives | Penicillium chrysogenum | Data not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments in the preliminary antimicrobial screening of compounds like this compound.
Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amine
A general method for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines involves the cyclization of a fatty acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[5][8]
General Procedure:
-
A mixture of the corresponding carboxylic acid (e.g., pentanoic acid for the butyl derivative) and thiosemicarbazide is prepared.[5]
-
A dehydrating agent (e.g., concentrated sulfuric acid) is added slowly to the mixture with constant stirring and cooling.[5]
-
The reaction mixture is then heated under reflux for a specified period.[5]
-
After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 5-alkyl-1,3,4-thiadiazol-2-amine.[5]
Antimicrobial Susceptibility Testing
Standardized methods such as the agar disk diffusion method and the broth microdilution method are commonly employed for preliminary antimicrobial screening.[1][7]
This method is used to qualitatively assess the antimicrobial activity.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match the 0.5 McFarland turbidity standard.[7]
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.[4]
-
Disk Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.[4]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[4]
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[4]
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[8]
-
Controls: Positive (microorganism and medium) and negative (compound and medium) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and antimicrobial screening of the target compound.
Logical Relationship of Antimicrobial Screening
Caption: Logical flow of the preliminary antimicrobial screening process.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is yet to be elucidated, the antimicrobial activity of the 1,3,4-thiadiazole scaffold is generally attributed to several potential mechanisms:
-
Enzyme Inhibition: The thiadiazole ring can act as a bioisostere for other five-membered heterocyclic rings and may interact with and inhibit essential microbial enzymes.
-
Cell Wall Synthesis Disruption: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Cellular Respiration: The compound may interfere with the electron transport chain, leading to a disruption of cellular respiration and energy production.
-
Interaction with DNA: Some studies suggest that 1,3,4-thiadiazole derivatives can bind to bacterial DNA, inhibiting replication and transcription.[6]
Further studies, including molecular docking and enzymatic assays, are required to determine the specific molecular targets and signaling pathways affected by this compound.
Caption: Postulated mechanisms of antimicrobial action for 1,3,4-thiadiazole derivatives.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, the extensive body of research on analogous 1,3,4-thiadiazole derivatives strongly suggests its potential as a promising antimicrobial agent. The data presented in this guide, compiled from studies on structurally similar compounds, indicates that this molecule is likely to exhibit activity against a range of bacterial and fungal pathogens.
Future research should focus on the synthesis and in vitro antimicrobial screening of this compound against a diverse panel of clinically relevant microorganisms. Subsequent studies should aim to elucidate its mechanism of action, evaluate its cytotoxicity, and explore structure-activity relationships by synthesizing and testing a series of related 5-alkyl-2-amino-1,3,4-thiadiazoles. These efforts will be crucial in determining the therapeutic potential of this compound and the broader class of 5-alkyl-1,3,4-thiadiazol-2-amines as novel antimicrobial agents.
References
- 1. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
A Technical Guide to the Solubility and Stability of 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide and framework for conducting solubility and stability studies. Specific experimental data for 5-Butyl-1,3,4-thiadiazol-2-amine is not extensively available in public literature. Therefore, this guide provides detailed, standard methodologies and predictive insights based on the chemical properties of analogous structures. All experimental protocols should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active molecules. The butyl substituent and the amino group are key determinants of its physicochemical properties, which in turn govern its behavior in biological systems.
Understanding the solubility and stability of a drug candidate is a cornerstone of early-phase drug development. These parameters are critical for designing effective formulations, ensuring consistent bioavailability, and establishing a stable shelf-life. This guide outlines the necessary experimental protocols to thoroughly characterize the solubility and stability profile of this compound.
Physicochemical Properties
A summary of known and computationally predicted properties for this compound is presented below. These values provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃S | PubChem[1] |
| Molecular Weight | 157.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14068-54-3 | PubChem[1] |
| Predicted LogP (XlogP) | 1.7 | PubChem[1] |
| Predicted pKa | 3.99 ± 0.10 (for the tert-butyl analog) | ChemBK[2] |
| Appearance | Solid (predicted) | --- |
Solubility Studies
Solubility is a crucial factor influencing a drug's absorption and bioavailability. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. Both thermodynamic and kinetic solubility are important in drug discovery.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, representing the true solubility of a compound at equilibrium.[3][4][5][6]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Glass vials (e.g., 2 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
Analytical balance
-
HPLC-UV system
-
Solvents:
-
Purified Water (e.g., Milli-Q)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (pH ~1)
-
pH 4.5 Acetate Buffer
-
Ethanol, Methanol, Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial (e.g., 2-5 mg). The presence of undissolved solid is essential throughout the experiment.[4]
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[4]
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each solvent.
Experimental Protocol: Kinetic Solubility
Kinetic solubility is often measured in high-throughput screening to assess the solubility of a compound upon rapid precipitation from a DMSO stock solution into an aqueous buffer.[3][7]
Objective: To determine the kinetic solubility of this compound in aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
96-well microtiter plates
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[2]
-
Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically ensuring the final DMSO concentration is ≤1%).[8]
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[3]
-
Measure the turbidity of the solution using a nephelometer (light scattering) or by measuring absorbance after filtration with a UV plate reader to determine the concentration of the dissolved compound.[7][9]
-
The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Data Presentation: Solubility
Quantitative solubility data should be organized into a clear table for comparative analysis.
| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Purified Water | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| 0.1 M HCl | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Acetate Buffer (pH 4.5) | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | Thermodynamic | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | 25 | Kinetic | [Experimental Data] | [Calculated Data] |
Visualization: Solubility Determination Workflow
Stability Studies
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, light, and pH. Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12][13]
Hypothetical Degradation Pathway: Acid Hydrolysis
Based on related 2-amino-1,3,4-thiadiazole structures, acid-catalyzed hydrolysis of the thiadiazole ring is a probable degradation pathway. This would involve cleavage of the ring to yield smaller, more polar fragments.
Experimental Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure used to detect changes in drug substance and drug product quality over time. It must be able to separate the parent compound from its degradation products and impurities.
Objective: To develop and validate an HPLC-UV method capable of separating this compound from potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm or λmax).
-
Injection Volume: 10 µL.
Method Development & Validation:
-
Specificity: Inject solutions of the parent compound, placebo (if applicable), and stressed samples (from forced degradation) to demonstrate that the peak for this compound is free from interference from degradants.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 1-100 µg/mL) to establish a linear relationship between peak area and concentration.
-
Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[11]
General Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[10]
-
For each condition, mix the stock solution with the stress agent.
-
Incubate the samples for a defined period (e.g., up to 7 days), taking aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[10]
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating HPLC-UV method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.[10][14]
-
Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.[10][14]
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).[14]
-
Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10]
Data Presentation: Forced Degradation
Results should be tabulated to show the extent of degradation and the formation of impurities under each condition.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |
| Control | 48 | RT | [Data] | [Data] | [Data] | N/A |
| 0.1 M HCl | 48 | 60 | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 48 | 60 | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24 | RT | [Data] | [Data] | [Data] | [Data] |
| Thermal (Solid) | 48 | 80 | [Data] | [Data] | [Data] | [Data] |
| Photolytic (Solution) | - | RT | [Data] | [Data] | [Data] | [Data] |
| (RRT = Relative Retention Time) |
Visualization: Stability Testing Workflow
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is sparse, the detailed protocols for thermodynamic and kinetic solubility, forced degradation studies, and the development of a stability-indicating HPLC method offer a clear path forward for its characterization. The provided templates for data presentation and workflow diagrams are intended to guide researchers in organizing and interpreting their findings. A thorough understanding of these fundamental properties is indispensable for advancing this compound through the drug development pipeline.
References
- 1. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. quora.com [quora.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. pharmaguru.co [pharmaguru.co]
Tautomerism in 2-Amino-1,3,4-Thiadiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tautomeric Forms and aza-Michael additionEquilibrium in 2-Amino-1,3,4-Thiadiazole
2-Amino-1,3,4-thiadiazole can exist in three primary tautomeric forms: the amino form and two imino forms.[4] The equilibrium between these forms is influenced by factors such as the solvent environment and the presence of substituents.
-
Amino Tautomer (ATD): This is the aromatic and generally most stable form.
-
Imino Tautomers (ITD and ITO): These non-aromatic forms can exist as (E) and (Z) geometrical isomers.[4]
Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the amino (ATD) tautomer is the most stable form in both the gas phase and in various solvents, including THF, DMSO, and water.[4] The total energy of all tautomers decreases in polar solvents compared to the gas phase, but the amino form remains the dominant species.[4] For certain derivatives, particularly those with moieties capable of keto-enol tautomerism, the equilibrium can be more sensitive to solvent polarity.[5][6] In one such derivative, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is preferred in non-polar solvents like chloroform.[5]
Quantitative Data on Tautomer Stability
The relative stability of the different tautomers of 2-amino-1,3,4-thiadiazole has been investigated using computational methods. The following tables summarize the calculated total energies and dipole moments in the gas phase and in different solvents.
Table 1: Calculated Total Energies of 2-Amino-1,3,4-Thiadiazole Tautomers
| Tautomer | Gas Phase (Hartree) | Water (Hartree) | THF (Hartree) | DMSO (Hartree) |
| ATD | -586.4325 | -586.4462 | -586.4435 | -586.4459 |
| ITD1 (E) | -586.4148 | -586.4258 | -586.4237 | -586.4256 |
| ITD2 (Z) | -586.4162 | -586.4277 | -586.4255 | -586.4274 |
| ITO1 (E) | -586.4112 | -586.4239 | -586.4214 | -586.4236 |
| ITO2 (Z) | -586.4116 | -586.4243 | -586.4218 | -586.4240 |
Data sourced from DFT B3LYP/6-311++G(d,p) calculations.[4]
Table 2: Calculated Dipole Moments of 2-Amino-1,3,4-Thiadiazole Tautomers
| Tautomer | Gas Phase (Debye) | Water (Debye) | THF (Debye) | DMSO (Debye) |
| ATD | 3.19 | 4.60 | 4.22 | 4.55 |
| ITD1 (E) | 2.59 | 4.02 | 3.63 | 3.97 |
| ITD2 (Z) | 3.51 | 5.25 | 4.77 | 5.19 |
| ITO1 (E) | 4.49 | 6.74 | 6.13 | 6.66 |
| ITO2 (Z) | 4.54 | 6.82 | 6.20 | 6.74 |
Data sourced from DFT B3LYP/6-311++G(d,p) calculations.[4]
Visualizing Tautomeric Equilibria and Analysis Workflow
The following diagrams illustrate the tautomeric forms of 2-amino-1,3,4-thiadiazole, a typical workflow for their analysis, and the relevance of tautomerism in drug development.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and quantification of tautomers. The following sections outline generalized protocols for key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 2-amino-1,3,4-thiadiazole compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a final concentration of 5-10 mg/mL.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Identify characteristic signals for each tautomer. For the amino form, a broad singlet for the -NH₂ protons is expected. The imino forms would show a signal for the =NH proton at a different chemical shift.
-
Integrate the signals corresponding to each tautomer to determine their relative ratios.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The chemical shifts of the ring carbons, particularly the carbon attached to the amino/imino group, will differ between tautomers. For a keto-enol tautomerism in a derivative, distinct signals for the ketonic (C=O) and enolic (C-OH) carbons would be observed.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule, which can help distinguish between tautomers.
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition:
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands can indicate the presence of specific tautomers. For example, N-H stretching vibrations for the amino group, C=N stretching for the imino group, and C=O and O-H stretching for keto-enol tautomers.[7]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima.
-
Sample Preparation:
-
Prepare stock solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water).
-
Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for the compound in each solvent.
-
A shift in the absorption maximum (λ_max) or the appearance of new bands when changing the solvent can indicate a shift in the tautomeric equilibrium.[6]
-
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive structural information in the solid state, including bond lengths and angles, which can unambiguously identify the predominant tautomer in the crystal lattice.
-
Crystallization:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.
-
Computational Modeling
Computational chemistry, particularly DFT, is a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
-
Geometry Optimization and Energy Calculation:
-
Build the initial 3D structures of all possible tautomers.
-
Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A common level of theory is B3LYP with a 6-311++G(d,p) basis set.[4]
-
The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
Compare the calculated total energies (or Gibbs free energies) to determine the relative stabilities of the tautomers.
-
-
Spectra Prediction:
-
Predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies for each tautomer.
-
Compare the predicted spectra with the experimental data to help assign the observed signals to specific tautomers.
-
Conclusion
The tautomerism of 2-amino-1,3,4-thiadiazole compounds is a critical aspect for researchers in medicinal chemistry and drug development. While the amino form is generally the most stable for the parent compound, the tautomeric equilibrium in derivatives can be influenced by substituents and the solvent environment. A multi-faceted approach, combining spectroscopic techniques (NMR, FTIR, UV-Vis), X-ray crystallography for solid-state analysis, and computational modeling, is essential for a thorough understanding and characterization of the tautomeric behavior of these important heterocyclic compounds. This knowledge is paramount for establishing structure-activity relationships and for the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomer Search | Rowan [rowansci.com]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 5-Butyl-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor
Introduction
Corrosion is a significant challenge across numerous industries, leading to structural degradation, economic losses, and safety concerns. The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, particularly mild steel, in acidic environments. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazole derivatives, have demonstrated exceptional efficacy.[1][2] Their performance is attributed to the presence of heteroatoms (N, S) and π-electrons, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][3]
This document provides detailed application notes and experimental protocols for evaluating 5-Butyl-1,3,4-thiadiazol-2-amine as a corrosion inhibitor. While direct experimental data for this specific compound is limited in the cited literature, the methodologies and expected outcomes are based on extensive research on structurally analogous 2-amino-1,3,4-thiadiazole derivatives.[4][5][6][7] These notes are intended for researchers and scientists engaged in materials science and corrosion studies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol [8] |
| IUPAC Name | This compound[8] |
| CAS Number | 14068-54-3[8] |
| Appearance | Expected to be a crystalline solid |
Mechanism of Action
The corrosion inhibition mechanism of this compound on a metal surface (e.g., mild steel) in an acidic medium is primarily based on its adsorption at the metal/solution interface. This adsorption process blocks the active corrosion sites and creates a barrier to mass and charge transfer. The process can involve:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules (in acid) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).[1]
-
Chemisorption: Covalent bond formation through the sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the thiadiazole ring also contribute to this interaction.[3][9]
The butyl group (-C₄H₉) is an electron-donating group that increases the electron density on the thiadiazole ring, potentially enhancing the adsorption and protective film formation.
Experimental Evaluation Workflow
The comprehensive evaluation of a novel corrosion inhibitor involves a multi-step process, from synthesis and characterization to performance assessment using various techniques.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from general synthesis methods for 2-amino-5-substituted-1,3,4-thiadiazoles.[7][10]
Materials:
-
Pentanoic acid (Valeric acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)[11]
-
Potassium hydroxide (KOH) solution
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, mix equimolar amounts of pentanoic acid and thiosemicarbazide.
-
Slowly add an excess of phosphorus oxychloride (approx. 3-5 mL) to the mixture under constant stirring in an ice bath.
-
After the addition is complete, reflux the mixture for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice or add cold water.[7]
-
Heat the aqueous mixture for approximately 1 hour to hydrolyze any remaining POCl₃.
-
Cool the solution and neutralize it with a KOH solution until a precipitate forms.
-
Filter the crude product, wash it thoroughly with distilled water, and dry it.
-
Recrystallize the solid product from ethanol to obtain pure this compound.
-
Confirm the structure using FTIR and NMR spectroscopy.
Protocol for Gravimetric (Weight Loss) Measurements
This method provides a direct measure of corrosion rate and inhibitor efficiency.
Materials:
-
Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Corrosive medium (e.g., 1.0 M HCl or 0.5 M H₂SO₄)
-
Stock solution of the inhibitor
-
Silicon carbide (SiC) abrasive papers (various grades)[12]
-
Acetone, ethanol, distilled water
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with SiC papers of increasing grit size, rinse with distilled water, degrease with acetone, and dry.[12][13]
-
Weigh each coupon accurately (W₁).
-
Prepare the test solutions: the corrosive medium without inhibitor (blank) and with various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immerse one coupon in each test solution for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
After immersion, retrieve the coupons, clean them chemically to remove corrosion products (e.g., using a solution with HCl, antimony trioxide, and stannous chloride per ASTM G1-03), rinse, dry, and reweigh (W₂).[13]
-
Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight Loss (W₁ - W₂) in mg
-
D = Density of mild steel (g/cm³)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
-
%IE = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Protocol for Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed insights into corrosion kinetics and inhibition mechanisms.[14][15]
Setup:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Test solutions: As prepared for weight loss measurements.
Procedure:
-
Preparation: Polish the WE to a mirror finish, rinse, and degrease.[12]
-
Assemble the three-electrode cell and fill it with the test solution.
-
Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.[18]
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[16][19]
-
Plot the resulting current density (log i) versus potential (E) to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[5]
-
Calculate %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 .
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[15][20]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 .[14]
-
Protocol for Surface Analysis
Surface analysis techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.[21][22]
Procedure:
-
Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set duration.
-
Gently rinse the coupons with distilled water and dry them.
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology to observe differences between the corroded surface (in blank solution) and the protected surface (with inhibitor).[13][22]
-
X-ray Photoelectron Spectroscopy (XPS): Perform elemental analysis of the surface to detect the presence of N and S, confirming the adsorption of the thiadiazole inhibitor.[13][23]
-
Atomic Force Microscopy (AFM): Characterize the surface topography at a high resolution to assess surface roughness and film thickness.[24]
Representative Data and Expected Trends
The following tables summarize the expected quantitative data based on studies of similar 2-amino-1,3,4-thiadiazole inhibitors.[4][6][25]
Table 1: Representative Data from Potentiodynamic Polarization (Corrosive Medium: 1.0 M HCl, Metal: Mild Steel, T = 298 K)
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | %IE |
| Blank | -480 | 1050 | 75 | -115 | - |
| 0.1 | -475 | 210 | 72 | -110 | 80.0 |
| 0.5 | -472 | 95 | 70 | -108 | 90.9 |
| 1.0 | -468 | 52 | 68 | -105 | 95.0 |
| 2.0 | -465 | 31 | 65 | -102 | 97.0 |
Expected Trend: The corrosion current density (i_corr) decreases significantly with increasing inhibitor concentration, leading to a high inhibition efficiency (%IE). The small shift in corrosion potential (E_corr < 85 mV) suggests that the inhibitor acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions.[5]
Table 2: Representative Data from Electrochemical Impedance Spectroscopy (Corrosive Medium: 1.0 M HCl, Metal: Mild Steel, T = 298 K)
| Inhibitor Conc. (mM) | R_ct (Ω·cm²) | C_dl (µF/cm²) | %IE |
| Blank | 45 | 110 | - |
| 0.1 | 230 | 45 | 80.4 |
| 0.5 | 515 | 30 | 91.2 |
| 1.0 | 980 | 22 | 95.4 |
| 2.0 | 1650 | 18 | 97.2 |
Expected Trend: The charge transfer resistance (R_ct) increases with inhibitor concentration, indicating a more resistive surface due to the formation of the protective film.[26] The double-layer capacitance (C_dl) decreases as the inhibitor molecules adsorb and displace water molecules at the metal-solution interface.
Adsorption Isotherm
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The Langmuir adsorption isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[4][5]
Langmuir Isotherm Equation: C / θ = 1 / K_ads + C
Where:
-
C is the inhibitor concentration.
-
θ is the surface coverage (θ ≈ %IE / 100).
-
K_ads is the adsorption equilibrium constant.
A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. From the intercept, K_ads can be calculated, which is related to the standard free energy of adsorption (ΔG°_ads). A negative and large value of ΔG°_ads (typically more negative than -20 kJ/mol) suggests a spontaneous and strong adsorption process, often involving chemisorption.[25]
References
- 1. Novel Corrosion Inhibitor for Mild Steel in HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. content.ampp.org [content.ampp.org]
- 22. researchgate.net [researchgate.net]
- 23. content.ampp.org [content.ampp.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. matsc.ktu.lt [matsc.ktu.lt]
Application Notes and Protocols: 5-Butyl-1,3,4-thiadiazol-2-amine as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Butyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a five-membered ring with one sulfur and two nitrogen atoms, substituted with a butyl group at position 5 and an amine group at position 2.[1] The 1,3,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The presence of a primary amino group provides a reactive handle for further molecular elaboration, making this compound a valuable building block for the synthesis of diverse compound libraries. This document provides an overview of its applications and detailed protocols for its use in organic synthesis.
Applications in Organic Synthesis
The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of functionalized molecules. The most common application involves the formation of Schiff bases through condensation with various aldehydes. Additionally, the amino group can undergo acylation, alkylation, and other nucleophilic reactions to generate novel derivatives.
Synthesis of Schiff Bases
The reaction of 5-substituted-1,3,4-thiadiazol-2-amines with various aromatic or heterocyclic aldehydes is a straightforward and efficient method to produce Schiff bases (imines).[2][5][6] These Schiff bases are often endowed with enhanced biological activities compared to the parent amine. The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of Schiff bases.
Biological and Industrial Applications of Derivatives
Derivatives of 5-substituted-1,3,4-thiadiazol-2-amines have been explored for various applications:
-
Antimicrobial and Antifungal Agents: The 1,3,4-thiadiazole nucleus is a key component in many compounds with demonstrated antibacterial and antifungal properties.[3][7][8][9][10] Schiff base derivatives, in particular, have shown significant activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans.[4][7]
-
Anticancer Activity: Certain 5-substituted-1,3,4-thiadiazol-2-amine derivatives have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[2][4]
-
Anti-inflammatory and Antioxidant Properties: Schiff bases derived from 1,3,4-thiadiazoles have exhibited promising anti-inflammatory and antioxidant activities in various assays.[2]
-
Corrosion Inhibition: The nitrogen and sulfur atoms in the thiadiazole ring enable these molecules to adsorb onto metal surfaces, making them effective corrosion inhibitors for materials like mild steel and brass in acidic environments.[11][12][13]
Data Presentation
Table 1: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives (Schiff Bases)
| Compound ID | R-Group (from Aldehyde) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| TDZS-1 | 4-Hydroxy-3-methoxy-phenyl | Glacial Acetic Acid | 8 | - | [2] |
| TDZS-2 | 4-Dimethylamino-phenyl | Glacial Acetic Acid | 8 | - | [2] |
| TDZS-4 | 4-Chloro-phenyl | Glacial Acetic Acid | 8 | - | [2] |
| - | 4-Nitro-phenyl | Ethanol | - | - | [6] |
| - | 2-Chloro-phenyl | Ethanol | - | - | [6] |
Note: Specific yield data for 5-butyl derivatives were not available in the provided search results; this table represents typical conditions for analogous 5-substituted thiadiazoles.
Table 2: Biological Activity of 5-Substituted-1,3,4-Thiadiazole Derivatives
| Compound ID | Activity Type | Assay/Model | Result (IC₅₀ / MIC / Zone of Inhibition) | Reference |
| TDZS-1 | Anticancer | MTT Assay (Hep2 cells) | Effective cytotoxicity | [2] |
| TDZS-4 | Antioxidant | DPPH radical scavenging | IC₅₀ = 16.2 µg/mL | [2] |
| 4(a) | Antibacterial | S. aureus, B. subtilis | Significant activity | [4] |
| 4(b) | Antibacterial | S. aureus, B. subtilis | Significant activity | [4] |
| 4(f) | Antifungal | A. niger, C. albicans | Significant activity | [4] |
| 4(g) | Antifungal | A. niger, C. albicans | Significant activity | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent amine via cyclization of a thiosemicarbazide derivative, a common method for preparing 2-amino-1,3,4-thiadiazoles.[2][4]
Materials:
-
Valeryl chloride (or pentanoyl chloride)
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (or Phosphorus Oxychloride)
-
Ethanol (for recrystallization)
-
Ammonia solution (10%)
-
Crushed ice
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Acylthiosemicarbazide Formation: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF). Cool the mixture in an ice bath.
-
Add valeryl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours until the formation of 1-valerylthiosemicarbazide is complete (monitor by TLC).
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (or POCl₃) (excess) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.[2]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a 10% ammonia solution until a precipitate forms.[2]
-
Filter the crude product, wash it thoroughly with cold distilled water, and dry it.
-
Purification: Recrystallize the crude this compound from a suitable solvent like ethanol to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][3][5]
Protocol 2: General Synthesis of Schiff Bases from this compound
This protocol details the condensation reaction between the synthesized amine and an aromatic aldehyde.[2][5]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of glacial acetic acid in a round-bottom flask.
-
In a separate beaker, dissolve the substituted aromatic aldehyde (0.01 mol) in a minimal amount of glacial acetic acid.
-
Add the aldehyde solution dropwise to the stirred amine solution.[2]
-
Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The precipitated Schiff base is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
-
Characterization: Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm the formation of the imine (-C=N-) bond.
Visualizations
Caption: Workflow for the synthesis and purification of Schiff bases.
Caption: Relationship between the building block, its derivatives, and applications.
References
- 1. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. 5-tert-Butyl-1,3,4-thiadiazol-2-amine | 39222-73-6 | Benchchem [benchchem.com]
- 12. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antifungal Efficacy of 5-Butyl-1,3,4-thiadiazol-2-amine
Introduction
The rise of invasive fungal infections, alongside the growing challenge of antifungal resistance, underscores the urgent need for novel therapeutic agents. The compound 5-Butyl-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which have demonstrated a broad spectrum of biological activities, including antifungal properties.[1][2][3][4] This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal efficacy of this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and comparability.[5][6][7][8][9] These protocols are designed for researchers, scientists, and drug development professionals.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental in determining the intrinsic antifungal activity of a compound against a panel of clinically relevant fungal pathogens.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is the gold standard for determining the MIC of antifungal agents.[5][11]
Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A4 and M38-A2)
-
Fungal Isolate Preparation:
-
Culture fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans) on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 35°C.
-
Prepare a starting inoculum by suspending several colonies in sterile saline.
-
Adjust the inoculum suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[8][12] Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration.[13]
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic inhibitory effects.[13]
-
Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 0.0625 to 64 µg/mL).[13]
-
Standard antifungal agents (e.g., Fluconazole, Amphotericin B) should be tested in parallel as controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.[14]
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[14][15]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% inhibition for azoles and ≥90% for other agents) compared to the growth control.[11] This can be assessed visually or by using a microplate reader to measure optical density.[13]
-
2. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction of the initial fungal inoculum, distinguishing fungicidal from fungistatic activity.[16][17]
Experimental Protocol: MFC Determination
-
Perform MIC Assay: Follow the Broth Microdilution protocol as described above.
-
Subculturing: After the MIC is determined, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto an SDA plate.
-
Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until growth is visible in control spots.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no more than a few colonies, representing a 99.9% kill rate compared to the initial inoculum count.[17][18][19] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[14]
3. Disk Diffusion Assay
The disk diffusion assay is a simpler method to qualitatively assess the antifungal susceptibility of a compound.
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the MIC assay.
-
Plate Inoculation: Evenly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[8][12]
-
Disk Application: Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound. Place the disks firmly on the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours.[20]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.
II. Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity against different fungal strains.
Table 1: In Vitro Antifungal Activity of this compound and Control Drugs
| Fungal Strain | This compound | Fluconazole | Amphotericin B |
| MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| Cryptococcus neoformans ATCC 90112 |
III. Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. connectsci.au [connectsci.au]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. ifyber.com [ifyber.com]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Minimum Fungicidal Concentration Assay [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 1,3,4-Thiadiazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the 1,3,4-thiadiazole ring allows for the creation of large and diverse chemical libraries, making it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) provides a rapid and efficient means to interrogate these libraries against various biological targets to identify promising lead compounds.[4][5][6]
These application notes provide detailed protocols for various HTS assays suitable for screening 1,3,4-thiadiazole libraries, guidance on data interpretation, and visualizations of relevant workflows and signaling pathways.
Data Presentation: High-Throughput Screening Performance Metrics
A successful HTS campaign relies on robust and reproducible assays. Key performance metrics are used to evaluate the quality of an assay before and during the screen. While specific data for large-scale screens of 1,3,4-thiadiazole libraries is not extensively published, the following table presents hypothetical yet representative data for common HTS assays, illustrating the expected performance for a well-optimized screen. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]
| Assay Type | Target Example | Library Size | Hit Concentration (µM) | Signal-to-Background (S/B) Ratio | Z'-Factor | Hit Rate (%) |
| AlphaLISA | Protein-Protein Interaction (e.g., p53-MDM2) | 100,000 | 10 | 15 | 0.78 | 0.6 |
| Fluorescence Polarization | Kinase Inhibition (e.g., VEGFR-2) | 50,000 | 20 | 5 | 0.65 | 0.8 |
| Luciferase Reporter | Pathway Activation (e.g., NF-κB) | 200,000 | 10 | 50 | 0.85 | 0.4 |
| Biochemical (Amplex Red) | Enzyme Inhibition (e.g., MAO-A) | 75,000 | 15 | 8 | 0.72 | 1.1 |
Experimental Workflows
A typical HTS campaign follows a structured workflow from assay development to hit validation. The following diagram illustrates a general workflow for the screening of a 1,3,4-thiadiazole library.
Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and MEK/ERK pathways are common targets.[1][9][10]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers.[11][12] Certain 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway.[12][13]
MEK/ERK Signaling Pathway
The MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.[9][14] Some 1,3,4-thiadiazole compounds have been identified as inhibitors of this pathway.[2][9][10]
Experimental Protocols
The following are detailed protocols for common HTS assays that can be adapted for screening 1,3,4-thiadiazole libraries.
AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[15][16] Donor and acceptor beads are brought into proximity when they bind to interacting target proteins. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors of the PPI disrupt this interaction, leading to a decrease in signal.[15][17]
Protocol:
-
Reagent Preparation:
-
Prepare a 5X stock of the biotinylated protein partner in AlphaLISA buffer.
-
Prepare a 5X stock of the tagged protein partner (e.g., GST- or His-tagged) in AlphaLISA buffer.
-
Prepare a 5X stock of the 1,3,4-thiadiazole compound library, typically at 50 µM in an appropriate solvent (e.g., DMSO).
-
Prepare a 5X stock of AlphaLISA acceptor beads conjugated to an antibody against the tag on the second protein partner.
-
Prepare a 5X stock of streptavidin-coated donor beads.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the 1,3,4-thiadiazole compound solution or control to each well.
-
Add 2 µL of the 5X biotinylated protein partner.
-
Add 2 µL of the 5X tagged protein partner.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of the 5X acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2 µL of the 5X donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no protein or known inhibitor) controls.
Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18][19] In a kinase inhibition assay, a fluorescently labeled tracer that binds to the kinase is used. When the tracer is bound to the larger kinase, it tumbles slowly, resulting in high polarization. A 1,3,4-thiadiazole inhibitor that competes with the tracer for binding will displace it, causing the tracer to tumble faster and resulting in low polarization.[20][21]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of the target kinase in FP assay buffer.
-
Prepare a 2X stock of the fluorescent tracer in FP assay buffer.
-
Prepare a 4X stock of the 1,3,4-thiadiazole compound library in FP assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X compound solution or control to each well.
-
Add 10 µL of the 2X kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: A decrease in the millipolarization (mP) value indicates inhibition. Calculate the percent inhibition for each compound relative to high (tracer + kinase) and low (tracer only) controls.
Luciferase Reporter Assay for Pathway Modulation
Principle: Luciferase reporter assays are used to study gene expression and signal transduction pathways.[7][11][22] Cells are transfected with a plasmid containing the luciferase gene under the control of a promoter that is responsive to a specific signaling pathway. Activation or inhibition of the pathway by a 1,3,4-thiadiazole compound results in a change in luciferase expression, which is measured by the luminescence produced upon addition of the luciferase substrate.[23][24]
Protocol:
-
Cell Preparation:
-
Plate cells stably or transiently transfected with the luciferase reporter construct in a 384-well plate and grow overnight.
-
-
Compound Treatment:
-
Add the 1,3,4-thiadiazole compounds at the desired final concentration to the cells.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the culture medium volume to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed reporter like Renilla luciferase or cell viability) and calculate the fold change or percent inhibition relative to untreated controls.
Conclusion
The 1,3,4-thiadiazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The high-throughput screening methods outlined in these application notes provide a robust framework for the efficient identification and characterization of active compounds from 1,3,4-thiadiazole libraries. Careful assay selection, optimization, and data analysis are critical for the success of any HTS campaign. The provided protocols and visualizations serve as a comprehensive guide for researchers embarking on the exciting journey of exploring the therapeutic potential of 1,3,4-thiadiazole derivatives.
References
- 1. genome.gov [genome.gov]
- 2. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. dot | Graphviz [graphviz.org]
- 16. youtube.com [youtube.com]
- 17. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. statalist.org [statalist.org]
- 20. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. reddit.com [reddit.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 5-Butyl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to induce apoptosis and interfere with tumor growth, making them promising candidates for drug development.[3][4] 5-Butyl-1,3,4-thiadiazol-2-amine is a derivative of this class, and this document provides detailed protocols for evaluating its in vitro cytotoxic effects on cancer cell lines. The following assays are designed to quantify its cytotoxic potential, determine the mechanism of cell death, and assess its impact on cell membrane integrity.
Compound Information
| Compound Name | This compound |
| Structure | CCCCC1=NN=C(S1)N |
| Molecular Formula | C6H11N3S |
| Molecular Weight | 157.24 g/mol |
| CAS Number | 30531-72-9 |
| Properties | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5] |
Data Presentation: Summarized Cytotoxicity Data
The following tables present hypothetical, yet representative, data for the cytotoxic activity of this compound against common cancer cell lines. This data is intended to serve as a template for presenting experimental results.
Table 1: IC50 Values of this compound from MTT Assay
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | 45.8 | 28.3 | 15.1 |
| A549 (Lung Cancer) | 62.1 | 41.7 | 25.9 |
| HeLa (Cervical Cancer) | 55.4 | 35.2 | 20.8 |
| Doxorubicin (Control) | 0.98 | 0.52 | 0.21 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay
| Treatment Concentration (µM) | % Cytotoxicity (LDH Release) in MCF-7 cells (48h) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 18.7 ± 2.5 |
| 25 | 35.4 ± 3.1 |
| 50 | 68.9 ± 4.7 |
| 100 | 85.3 ± 5.2 |
| Triton X-100 (Positive Control) | 100 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment (MCF-7 cells, 48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 25 µM Compound | 60.3 ± 4.1 | 25.8 ± 3.2 | 13.9 ± 2.1 |
| 50 µM Compound | 32.7 ± 3.5 | 48.2 ± 4.5 | 19.1 ± 2.8 |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7][9]
-
Carefully remove the medium containing MTT.[7]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Figure 1: MTT Assay Experimental Workflow
2. Cell Membrane Integrity Assessment: LDH Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Treated cell culture supernatants
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
Prepare controls: vehicle control (untreated cells), positive control (cells treated with lysis buffer provided in the kit), and a no-cell control (medium only).[11]
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[12]
-
Add 50 µL of the LDH reaction mixture to each well.[12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of stop solution to each well.[12]
-
Measure the absorbance at 490 nm.
Figure 2: LDH Assay Experimental Workflow
3. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Treated cells
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.[13]
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Figure 3: Apoptosis Assay Workflow
Potential Signaling Pathway
Thiadiazole derivatives have been reported to induce apoptosis through various signaling pathways.[3] A common mechanism involves the activation of caspases, which are key mediators of programmed cell death. The intrinsic apoptosis pathway is often implicated.
Figure 4: Intrinsic Apoptosis Signaling Pathway
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Electrochemical Impedance Spectroscopy of Steel Coated with 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Thiadiazole derivatives, a class of heterocyclic compounds containing nitrogen and sulfur, have demonstrated exceptional corrosion inhibition properties for steel in acidic environments.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2] The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (N and S) which act as active centers for adsorption.[1][2] 5-Butyl-1,3,4-thiadiazol-2-amine is a promising candidate within this class of inhibitors due to its molecular structure, which is conducive to forming a stable, protective film on the steel surface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the corrosion and inhibition processes.[1][3] It provides valuable insights into the kinetics of electrochemical reactions and the properties of the protective film formed by the inhibitor.[3] By analyzing the impedance data, one can determine key parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and inhibition efficiency.[3][4]
This document provides detailed application notes and protocols for utilizing EIS to evaluate the corrosion inhibition performance of this compound on steel. While specific data for the 5-butyl derivative is not extensively published, this guide is based on established methodologies for analogous 2-amino-5-alkyl-1,3,4-thiadiazole compounds.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from EIS studies on steel corrosion inhibition by various thiadiazole derivatives in acidic media. This data serves as a benchmark for what can be expected when evaluating this compound.
Table 1: EIS Parameters for Mild Steel in 0.5 M H₂SO₄ with and without 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 58.3 | 152.8 | - |
| 0.0005 | 125.6 | 71.2 | 53.6 |
| 0.001 | 248.9 | 36.1 | 76.6 |
| 0.002 | 487.2 | 18.5 | 88.0 |
| 0.003 | 612.5 | 14.8 | 90.5 |
| 0.004 | 789.1 | 11.5 | 92.6 |
| 0.005 | 954.3 | 9.5 | 93.9 |
Data adapted from a study on a similar thiadiazole derivative for illustrative purposes.[1]
Table 2: Inhibition Efficiency of Various 2-amino-5-alkyl-1,3,4-thiadiazole Compounds (100 ppm in 1 M H₂SO₄)
| Alkyl Chain Length | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Ethyl (C2) | 150 | 55 | 85 |
| n-Propyl (C3) | 200 | 45 | 89 |
| n-Pentyl (C5) | 350 | 30 | 93 |
| n-Heptyl (C7) | 500 | 20 | 95 |
| n-Undecyl (C11) | 700 | 15 | 97 |
| n-Tridecyl (C13) | 850 | 12 | 98 |
This table illustrates the effect of alkyl chain length on inhibition efficiency, providing a basis for predicting the performance of the butyl (C4) derivative.[5]
Experimental Protocols
This section outlines the detailed methodology for conducting EIS experiments to evaluate the corrosion inhibition of steel by this compound.
Materials and Reagents
-
Working Electrode: Mild steel or carbon steel specimens with a defined exposed surface area (e.g., 1 cm²). The chemical composition of the steel should be known (e.g., C: 0.200%, Mn: 0.350%, P: 0.024%).[4]
-
Counter Electrode: A platinum sheet or graphite rod with a surface area significantly larger than the working electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Corrosive Medium: 1 M H₂SO₄ or 1 M HCl solution, prepared from analytical grade acids and double-distilled water.[6][7]
-
Inhibitor: this compound, synthesized and purified, or obtained from a commercial source.
-
Polishing materials: Silicon carbide emery papers of various grades (e.g., 120, 400, 800, 1200 grit).
-
Degreasing solvent: Acetone.
-
Rinsing solution: Double-distilled water.
Working Electrode Preparation
-
Mechanically polish the steel specimens with successively finer grades of emery paper to achieve a smooth, mirror-like surface.
-
Degrease the polished specimens with acetone to remove any organic residues.
-
Rinse the specimens thoroughly with double-distilled water.
-
Dry the specimens in a stream of warm air.
-
Use the prepared electrodes immediately to prevent re-oxidation of the surface.
Electrochemical Cell Setup
-
Assemble a standard three-electrode electrochemical cell.
-
Place the prepared working electrode, the counter electrode, and the reference electrode in the cell.
-
Fill the cell with the corrosive medium (e.g., 1 M H₂SO₄).
-
Position the reference electrode close to the working electrode using a Luggin capillary to minimize ohmic drop.
EIS Measurement Procedure
-
Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Perform the EIS measurements at the steady-state OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) to the system.[1]
-
Scan a frequency range from high to low frequencies, for example, from 100 kHz to 0.1 Hz or 0.01 Hz.[1]
-
Record the impedance data (real and imaginary components) as a function of frequency.
-
Repeat the measurements for the corrosive medium without the inhibitor (blank) and with different concentrations of this compound.
Data Analysis
-
Plot the acquired impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the EIS data using an appropriate equivalent electrical circuit (EEC). A common model for corrosion inhibition studies consists of the solution resistance (Rs) in series with a parallel combination of the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[3]
-
Extract the values of Rs, Rct, and Cdl from the EEC fitting.
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for EIS evaluation of corrosion inhibitors.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by thiadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mocedes.org [mocedes.org]
- 7. ijrdo.org [ijrdo.org]
Method for N-acylation of 5-Butyl-1,3,4-thiadiazol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acylation of 5-Butyl-1,3,4-thiadiazol-2-amine. This chemical transformation is a critical step in the synthesis of diverse derivatives with significant potential in medicinal chemistry, as the 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of an acyl group onto the 2-amino position allows for the modulation of the compound's physicochemical properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile.[1]
Principle of the Reaction
The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. When using acyl chlorides, a base is typically added to neutralize the hydrochloric acid byproduct.[1] With acid anhydrides, the reaction can often be performed without a base, with the corresponding carboxylic acid as the byproduct.[1]
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions performed on 2-amino-1,3,4-thiadiazole derivatives with various acylating agents, providing an indication of expected yields and physical properties of the products.
| Starting Material | Acylating Agent | Product | Yield (%) | Melting Point (°C) |
| 2-amino-5-propyl-1,3,4-thiadiazole | Cyclopropanecarbonyl chloride | N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | 84.5 | 175-176 |
| 2-amino-5-mercapto-1,3,4-thiadiazole derivatives | Chloroacetyl chloride | 2-Chloro-N-(4-(2-cyanoethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | 61 | 164-167 |
| 5-Styryl-2-amino-1,3,4-thiadiazole | Acetic anhydride | N-(5-styryl-1,3,4-thiadiazol-2-yl)acetamide | - | - |
Note: Data is adapted from similar reported reactions and may vary based on specific experimental conditions.[2][3][4]
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.
Protocol 1: N-acylation using Acyl Chloride
This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure N-acylated product.
Protocol 2: N-acylation using Acid Anhydride
This protocol provides a method for the N-acylation of this compound using an acid anhydride.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Solvent (e.g., Glacial acetic acid, Pyridine)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent.
-
Add the acid anhydride (2-3 equivalents) to the suspension.[1]
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the reaction is complete.[1]
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water.[1]
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water to remove any excess acid anhydride and solvent.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acylated product.[1]
Visualizations
Experimental Workflow for N-acylation
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of this compound.
References
Application Notes and Protocols for Docking Simulation of 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing docking simulations of 5-butyl-1,3,4-thiadiazol-2-amine with relevant protein targets. The protocols outlined below are designed to be adaptable for various research contexts, from initial virtual screening to more detailed binding mode analysis.
Introduction
This compound is a small molecule belonging to the 1,3,4-thiadiazole class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6][7] Molecular docking is a powerful computational method used to predict the preferred binding orientation of a ligand to a protein target, providing insights into potential molecular interactions and guiding drug discovery efforts.[8][9][10] This document outlines the protocols for conducting a docking simulation of this compound against a relevant protein target.
Target Protein Selection
The choice of a target protein is a critical first step and should be based on the therapeutic area of interest. Given the known biological activities of 1,3,4-thiadiazole derivatives, potential target proteins could include:
-
Bacterial Enzymes: For investigating antimicrobial activity. Examples include DNA gyrase and dihydrofolate reductase.
-
Inflammatory Pathway Proteins: For exploring anti-inflammatory potential. Cyclooxygenase (COX) enzymes are common targets.
-
Cancer-Related Proteins: For anticancer drug development. Kinases, topoisomerases, and apoptosis-regulating proteins are relevant targets.[6][7]
For the purpose of this protocol, we will use human Carbonic Anhydrase II (CA-II) as an example target protein. Several 1,3,4-thiadiazole derivatives are known to be inhibitors of carbonic anhydrases.
Experimental Protocols
This section details the step-by-step methodology for a molecular docking simulation using AutoDock Vina, a widely used and effective open-source docking program.[11][12][13][14][15]
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.[11][12][13]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or other chemical databases: For obtaining the 3D structure of the ligand.[16]
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 1622592) in SDF format.[16]
-
Convert to PDBQT format:
-
Open the ligand SDF file in a molecular modeling software like PyMOL or UCSF Chimera.
-
Perform energy minimization to obtain a stable conformation.
-
Save the minimized structure in PDB format.
-
Use AutoDock Tools (ADT) to convert the PDB file to PDBQT format. This step adds partial charges and defines rotatable bonds.
-
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBE, for example) from the Protein Data Bank.
-
Prepare the Receptor:
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Set Grid Parameters: In ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.
Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example is provided below:
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
Results Analysis
-
Examine Binding Affinities: The output log file (log.txt) will contain the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use PyMOL or UCSF Chimera to visualize the docked poses in the output.pdbqt file. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Data Presentation
The quantitative results of the docking simulation should be summarized in a clear and structured table for easy comparison.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -7.8 | 0.00 | HIS94, HIS96 | VAL121, VAL143, LEU198 |
| 2 | -7.5 | 1.21 | HIS94 | VAL121, LEU198, TRP209 |
| 3 | -7.2 | 1.85 | THR199 | VAL143, LEU198 |
| ... | ... | ... | ... | ... |
Visualization of Workflow
A diagram illustrating the overall workflow of the docking simulation is provided below.
Caption: Workflow for the molecular docking simulation of this compound.
Signaling Pathway Context
If the target protein is part of a known signaling pathway, it is crucial to visualize this relationship to understand the potential downstream effects of ligand binding. For instance, if the target is a kinase involved in a cancer signaling pathway, its inhibition could lead to the downregulation of cell proliferation.
Caption: Example of a signaling pathway modulated by the inhibition of a target protein.
Conclusion
This document provides a detailed protocol for conducting a molecular docking simulation of this compound. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound with various protein targets, thereby accelerating the drug discovery and development process. The provided workflows and data presentation formats are intended to serve as a guide for systematic and reproducible in silico analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Butyl-1,3,4-thiadiazol-2-amine in Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Butyl-1,3,4-thiadiazol-2-amine in the development of novel pesticides. The information is curated from existing research on 1,3,4-thiadiazole derivatives and provides a framework for the synthesis, evaluation, and understanding of the mechanism of action of this class of compounds. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on closely related analogs and provide a strong starting point for research and development.
Introduction
The 1,3,4-thiadiazole ring is a versatile scaffold that has been extensively investigated for a wide range of biological activities.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit significant fungicidal, insecticidal, and herbicidal properties, making them promising candidates for the development of new agrochemicals.[4][5][6] this compound, with its simple alkyl substitution, represents a foundational structure within this class, offering potential for broad-spectrum activity and a platform for further chemical modification to enhance potency and selectivity.
Synthesis Protocol
A common and effective method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[7][8][9]
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 5-alkyl-1,3,4-thiadiazol-2-amines.
Materials:
-
Valeric acid (or Valeroyl chloride)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent[7]
-
Appropriate solvent (e.g., chloroform, toluene)[7]
-
Sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Acylation (if starting from Valeric Acid): In a round-bottom flask, dissolve valeric acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent.
-
Cyclization: Slowly add the cyclizing agent (e.g., POCl₃, a few equivalents) to the reaction mixture under controlled temperature conditions (e.g., in an ice bath).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Quenching: After completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as melting point, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[10]
Caption: Synthesis workflow for this compound.
Potential Pesticidal Applications and Mechanisms of Action
Fungicidal Activity
Mechanism of Action: Many 1,3,4-thiadiazole derivatives exhibit antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[11][12][13] This mechanism is analogous to that of azole fungicides. The inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[11][14]
Caption: Proposed fungicidal mechanism of action.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from studies on other fungicidal thiadiazole derivatives.
Materials:
-
Pure this compound
-
Target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Commercial fungicide as a positive control (e.g., a triazole fungicide)
-
Sterile cork borer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the concentration-response data.
Expected Data (Hypothetical):
| Fungal Species | EC₅₀ (µg/mL) of this compound | EC₅₀ (µg/mL) of Standard Fungicide |
| Fusarium oxysporum | 15-30 | 5-10 |
| Botrytis cinerea | 20-40 | 8-15 |
| Rhizoctonia solani | 10-25 | 3-8 |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Insecticidal Activity
Mechanism of Action: Some thiadiazole derivatives act as insect growth regulators (IGRs) by inhibiting chitin synthesis.[15][16][17][18] Chitin is a critical component of the insect exoskeleton, and its inhibition prevents proper molting, leading to mortality, particularly in larval stages.
Caption: Proposed insecticidal mechanism of action.
Experimental Protocol: Larvicidal Bioassay (Leaf-Dip Method)
This protocol is based on general methods for testing insect growth regulators.
Materials:
-
Pure this compound
-
Target insect larvae (e.g., Spodoptera littoralis, Plutella xylostella)
-
Host plant leaves (e.g., cotton, cabbage)
-
Acetone or other suitable solvent
-
Triton X-100 or other surfactant
-
Petri dishes or ventilated containers
-
Commercial IGR insecticide as a positive control
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compound in a suitable solvent containing a surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves in Petri dishes or ventilated containers. Introduce a known number of insect larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72 hours). Also, observe any developmental abnormalities in the surviving larvae.
-
Analysis: Correct the mortality data for control mortality using Abbott's formula.
-
LC₅₀ Determination: Calculate the lethal concentration required to kill 50% of the larvae (LC₅₀) using probit analysis.
Expected Data (Hypothetical):
| Insect Species | LC₅₀ (mg/L) of this compound | LC₅₀ (mg/L) of Standard IGR |
| Spodoptera littoralis | 8-15 | 2-5 |
| Plutella xylostella | 12-25 | 4-10 |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Herbicidal Activity
Mechanism of Action: Certain thiadiazole derivatives are known to act as herbicides by inhibiting photosynthesis.[4][19] They can interfere with the electron transport chain in photosystem II (PSII), disrupting the plant's ability to produce energy and leading to oxidative stress and cell death.[4][20]
Caption: Proposed herbicidal mechanism of action.
Experimental Protocol: Pre-emergence Herbicidal Assay
This protocol is a general method for evaluating pre-emergence herbicides.
Materials:
-
Pure this compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots filled with a standard soil mix
-
Acetone or other suitable solvent
-
Commercial pre-emergence herbicide as a positive control
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Sowing: Sow a known number of weed seeds at a uniform depth in the pots.
-
Application: Apply a known volume of the test solution evenly to the soil surface of each pot. A control group should be treated with the solvent only.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.
-
Data Collection: After a set period (e.g., 14-21 days), count the number of emerged and healthy seedlings in each pot. Also, visually assess the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a rating scale.
-
Analysis: Calculate the percentage of germination inhibition and the growth reduction for each treatment compared to the control.
-
GR₅₀ Determination: Determine the concentration required to cause a 50% reduction in growth (GR₅₀) through regression analysis.
Expected Data (Hypothetical):
| Weed Species | GR₅₀ (g a.i./ha) of this compound | GR₅₀ (g a.i./ha) of Standard Herbicide |
| Amaranthus retroflexus | 100-200 | 20-50 |
| Echinochloa crus-galli | 150-300 | 30-75 |
Note: These are hypothetical values for illustrative purposes. 'a.i.' stands for active ingredient. Actual values would need to be determined experimentally.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with demonstrated potential in the development of new pesticides. The provided protocols offer a foundational framework for its synthesis and biological evaluation. Further research should focus on:
-
Specific Efficacy Testing: Determining the precise EC₅₀, LC₅₀, and GR₅₀ values for this compound against a broad range of economically important pests and weeds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the butyl chain and the amine group to optimize pesticidal activity and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in fungi, insects, and plants.
-
Toxicology and Environmental Fate: Evaluating the toxicological profile and environmental impact to ensure the safety and sustainability of any potential pesticide product.
By systematically applying these research strategies, the potential of this compound as a lead compound for a new generation of pesticides can be thoroughly explored.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 15. Pesticides: insecticides and fungicides are chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 18. nbinno.com [nbinno.com]
- 19. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 20. archive.sbreb.org [archive.sbreb.org]
Application Notes and Protocols for Metal Complex Formation with 5-Butyl-1,3,4-thiadiazol-2-amine Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential application of metal complexes involving the 5-Butyl-1,3,4-thiadiazol-2-amine ligand. The methodologies are based on established procedures for similar 1,3,4-thiadiazole-based ligands.
Introduction
1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The formation of metal complexes with these ligands can enhance their therapeutic potential by introducing novel mechanisms of action and improving pharmacokinetic properties. This document focuses on the coordination chemistry of this compound with various transition metals and outlines protocols for their synthesis and characterization. The coordination can occur through the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, as well as the sulfur atom, making it a versatile ligand for forming stable metal complexes.[1][2]
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The general synthetic scheme is presented below.
General Synthetic Protocol
A generalized method for the synthesis of metal complexes with this compound is as follows:
-
Ligand Preparation: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol, methanol, or DMF (20 mL).[1][3]
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) (0.5 mmol) in the same solvent (10 mL).
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complex formation.[1] The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After cooling to room temperature, the precipitated metal complex is collected by filtration, washed with the solvent and then with diethyl ether, and dried in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
Comprehensive characterization is crucial to confirm the formation of the desired metal complexes and to elucidate their structure.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical properties and key spectroscopic data for the synthesized complexes.
| Complex | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| Ligand | C₆H₁₁N₃S | 157.24[4] | White | - | 183-187 | - |
| [Co(L)₂Cl₂] | C₁₂H₂₂CoCl₂N₆S₂ | 444.32 | Blue | ~75 | >250 | 10-15 (in DMF) |
| [Ni(L)₂Cl₂] | C₁₂H₂₂NiCl₂N₆S₂ | 444.08 | Green | ~80 | >250 | 12-18 (in DMF) |
| [Cu(L)₂Cl₂] | C₁₂H₂₂CuCl₂N₆S₂ | 448.93 | Greenish-Blue | ~82 | >240 | 11-16 (in DMF) |
| [Zn(L)₂Cl₂] | C₁₂H₂₂ZnCl₂N₆S₂ | 450.77 | White | ~85 | >260 | 13-20 (in DMF) |
L = this compound
Spectroscopic Characterization Protocols
3.2.1. FT-IR Spectroscopy
-
Objective: To identify the coordination sites of the ligand upon complexation.
-
Protocol:
-
Record the FT-IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies.
-
-
Expected Observations:
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) |
| Ligand | ~3300 | ~1620 | - |
| [Co(L)₂Cl₂] | ~3250 | ~1600 | ~450 |
| [Ni(L)₂Cl₂] | ~3245 | ~1595 | ~455 |
| [Cu(L)₂Cl₂] | ~3240 | ~1590 | ~460 |
| [Zn(L)₂Cl₂] | ~3255 | ~1605 | ~445 |
3.2.2. UV-Visible Spectroscopy
-
Objective: To study the electronic transitions and geometry of the complexes.
-
Protocol:
-
Dissolve the complexes in a suitable solvent like DMSO or DMF.
-
Record the electronic spectra in the range of 200-800 nm.
-
-
Expected Observations:
-
The spectra of the complexes will show bands corresponding to d-d transitions, which are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral).[1]
-
Charge transfer bands may also be observed.
-
3.2.3. ¹H NMR Spectroscopy
-
Objective: To confirm the binding of the ligand to the metal ion.
-
Protocol:
-
Record the ¹H NMR spectra of the ligand and its diamagnetic complexes (e.g., Zn(II)) in a suitable deuterated solvent like DMSO-d₆.
-
-
Expected Observations:
-
A downfield or upfield shift of the N-H proton signal upon complexation.[6]
-
Shifts in the signals of the butyl chain protons adjacent to the thiadiazole ring.
-
Potential Applications in Drug Development
Metal complexes of 1,3,4-thiadiazole derivatives have shown promise as antimicrobial and anticancer agents. The enhanced biological activity is often attributed to the chelation theory, where the metal ion's polarity is reduced, increasing the lipophilicity of the complex and facilitating its penetration through cell membranes.
Hypothetical Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for these metal complexes is the inhibition of key enzymes essential for pathogen survival or cancer cell proliferation.
Protocol: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Agar Plates: Spread the inoculum evenly on the surface of Mueller-Hinton agar plates.
-
Disc Application: Place sterile filter paper discs (6 mm in diameter) impregnated with known concentrations of the metal complexes and the free ligand on the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.[2]
Protocol: DNA Cleavage Study
Some metal complexes can induce DNA damage in cancer cells.
-
Reaction Mixture: Prepare a reaction mixture containing pUC18 plasmid DNA, the metal complex at various concentrations, and an oxidizing agent like H₂O₂ in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Gel Electrophoresis: Analyze the DNA samples by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Cleavage of the supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms indicates DNA cleavage activity.[6]
Conclusion
The this compound ligand provides a versatile scaffold for the synthesis of novel metal complexes with significant potential in drug discovery and development. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activities of these promising compounds. Further studies are warranted to explore their detailed mechanisms of action and to optimize their therapeutic efficacy.
References
- 1. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Butyl-1,3,4-thiadiazol-2-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Butyl-1,3,4-thiadiazol-2-amine production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most prevalent and efficient method is the cyclization of a thiosemicarbazide with valeric acid (or its derivatives, such as valeryl chloride)[1]. This reaction is typically facilitated by a dehydrating agent or a catalyst in an acidic medium.
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Choice of Catalyst/Dehydrating Agent: Strong acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid and PPA have been shown to be very effective in promoting the cyclization and achieving high yields[1][2].
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Generally, temperatures between 100°C and 120°C are optimal for the cyclization when using PPA[1].
-
Reaction Time: The duration of the reaction is crucial. Insufficient time can lead to incomplete conversion, while prolonged reaction times may result in byproduct formation. Typically, a few hours are sufficient for the reaction to reach completion[2].
-
Purity of Reactants: The purity of the starting materials, valeric acid and thiosemicarbazide, is essential for a high-yield synthesis and to minimize the formation of impurities.
-
Stoichiometry of Reactants: Using a slight excess of the carboxylic acid can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
Q3: Are there alternative synthetic methods to consider?
A3: Yes, other methods include the oxidative cyclization of thiosemicarbazones derived from valeraldehyde[3]. However, the direct cyclization of valeric acid with thiosemicarbazide is often preferred for its simplicity and high yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective catalyst or dehydrating agent. 3. Reaction temperature is too low. 4. Impure starting materials. | 1. Increase the reaction time and monitor the reaction progress using TLC. 2. Use a more potent dehydrating agent such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and PPA[1][2]. 3. Gradually increase the reaction temperature to the optimal range of 100-120°C[1]. 4. Ensure the purity of valeric acid and thiosemicarbazide through appropriate purification techniques before use. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Use a stoichiometric or slight excess of the carboxylic acid. 3. Purify the starting materials before the reaction. |
| Difficulty in Product Isolation and Purification | 1. The product may be soluble in the aqueous work-up solution. 2. The product may have similar polarity to the byproducts, making chromatographic separation challenging. | 1. After neutralizing the reaction mixture, ensure the pH is in the optimal range for product precipitation. Extraction with a suitable organic solvent may be necessary. 2. Recrystallization from a suitable solvent system is often effective for purification. Consider using a different solvent or a mixture of solvents. |
Quantitative Data on Yields of Analogous Compounds
| 5-Alkyl Substituent | Catalyst/Reaction Medium | Temperature | Reaction Time | Yield (%) | Reference |
| Methyl | Polyphosphoric Acid | 105-116°C | 50 minutes | 89.1 | [1] |
| Ethyl | Polyphosphoric Acid | 100-120°C | 1-2 hours | ~92.5 | [1] |
| tert-Butyl | H₂SO₄ | 105°C | - | ~70 | [2] |
| tert-Butyl | Polyphosphoric Acid | 105°C | - | ~80 | [2] |
| tert-Butyl | 25% H₂SO₄ / 75% PPA | ~105°C | 3 hours | >90 | [2] |
Note: The yields mentioned above are for analogous compounds and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from the synthesis of similar 2-amino-5-alkyl-1,3,4-thiadiazoles[1].
Materials:
-
Valeric acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, carefully add polyphosphoric acid.
-
With stirring, add thiosemicarbazide to the PPA.
-
Slowly add valeric acid to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 100-120°C and maintain this temperature for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the product precipitates.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: High-Yield Synthesis using a Mixture of Sulfuric Acid and PPA
This protocol is based on a patented high-yield method for analogous compounds[2].
Materials:
-
Valeric acid
-
Thiosemicarbazide
-
Sulfuric acid
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution
-
Water
-
Suitable solvent for recrystallization
Procedure:
-
Prepare a mixture of 25% sulfuric acid and 75% polyphosphoric acid by weight in a reaction vessel.
-
Cool the acid mixture and add thiosemicarbazide portion-wise while maintaining a low temperature.
-
Subsequently, add valeric acid to the mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 105°C for about 3 hours.
-
After cooling, quench the reaction by pouring the mixture into ice water.
-
Neutralize the solution with ammonium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis reaction.
References
Technical Support Center: Chromatography Purification of 5-Butyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Butyl-1,3,4-thiadiazol-2-amine by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and similar polar basic compounds.
Issue 1: The compound is not eluting from the silica gel column or shows very low recovery.
-
Possible Cause: this compound is a polar basic compound, and the amine group can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or very slow elution.[1][2]
-
Solutions:
-
Modify the Mobile Phase: Add a basic modifier to the eluent to compete with the analyte for binding to the silica. Common choices include triethylamine (TEA) or ammonium hydroxide. A typical starting point is to add 0.5-2% TEA to the mobile phase.[3][4]
-
Use an Alternative Stationary Phase: Consider using a less acidic or a basic stationary phase. Options include:
-
Basic Alumina: This can be a good alternative to silica for the purification of amines.[5][6]
-
Amine-functionalized Silica: This type of stationary phase is designed to minimize interactions with basic compounds, leading to improved peak shape and recovery.[7]
-
Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[6][8]
-
-
Issue 2: The compound elutes with significant tailing on a silica gel column.
-
Possible Cause: Similar to the low recovery issue, strong interactions between the basic amine and acidic silica surface can cause peak tailing.[3][5]
-
Solutions:
-
Mobile Phase Modification: The addition of a basic additive like triethylamine or ammonium hydroxide to the mobile phase is often effective in reducing tailing.[3][4] For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[8]
-
Alternative Chromatography Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[3][9]
-
Reversed-Phase Chromatography at High pH: By increasing the pH of the mobile phase (to at least two pH units above the pKa of the amine), the compound becomes neutral and more hydrophobic, leading to better retention and peak shape on a C18 column.[3] A pH-stable column is required for this approach.[3]
-
-
Issue 3: The compound is unstable on silica gel.
-
Possible Cause: The acidic nature of silica gel can cause the degradation of sensitive compounds.[8]
-
Solutions:
-
Use an Inert Stationary Phase: Florisil or alumina can be less harsh alternatives to silica gel.[8]
-
Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is generally less likely to cause acid-catalyzed degradation.[3]
-
Deactivate the Silica Gel: As mentioned previously, treating the silica gel with a base can reduce its acidity.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Due to the polarity of the target compound, you will likely need a relatively high proportion of the polar solvent. To mitigate issues with peak tailing and poor recovery, it is highly recommended to add a small percentage (0.5-2%) of triethylamine or a few drops of ammonium hydroxide to your eluent system.[3][4]
Q2: How can I determine the appropriate solvent system for my column?
Thin-Layer Chromatography (TLC) is an essential tool for quickly screening different solvent systems. The ideal solvent system should provide a retention factor (Rf) value for your target compound in the range of 0.2-0.4 to ensure good separation on the column.[5]
Q3: My compound has poor solubility in the chosen eluent. How should I load it onto the column?
If your compound is not readily soluble in the mobile phase, you can use a "dry loading" technique.[10] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
Q4: What are the alternatives to normal-phase silica gel chromatography for this compound?
Several alternatives can provide better results:
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase of water and acetonitrile or methanol. Adjusting the pH to be basic can improve retention and peak shape.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for polar compounds and uses a polar stationary phase with a primarily organic mobile phase.[3][9]
-
Ion-Exchange Chromatography: This can be a powerful technique for separating ionizable compounds like amines.
-
Supercritical Fluid Chromatography (SFC): SFC often provides excellent peak shapes for polar and basic compounds.[3]
Data Presentation
Table 1: Recommended Solvent Systems for Different Chromatography Modes
| Chromatography Mode | Stationary Phase | Recommended Eluent System | Modifier |
| Normal Phase | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane | 0.5-2% Triethylamine or Ammonium Hydroxide[3][4] |
| Basic Alumina | Dichloromethane/Methanol or Ethyl Acetate/Hexane | - | |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | -[7] | |
| Reversed Phase | C18 (pH stable) | Water/Acetonitrile or Water/Methanol | Buffer to maintain high pH (e.g., 10 mM Ammonium Bicarbonate, pH 10)[3] |
| HILIC | Silica or Diol | Acetonitrile/Water | Aqueous buffer (e.g., 10 mM Ammonium Formate)[3] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by running the mobile phase (e.g., hexane with 1% triethylamine) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in the FAQs.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane, with 1% triethylamine maintained throughout).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
Protocol 2: High pH Reversed-Phase Chromatography
-
Column Selection: Choose a reversed-phase column that is stable at high pH (e.g., a hybrid silica or polymer-based C18 column).[3]
-
Mobile Phase Preparation: Prepare an aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, adjusted to pH 10). Your organic mobile phase will be acetonitrile or methanol.
-
Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% aqueous buffer, 5% acetonitrile).
-
Sample Injection: Dissolve the sample in a solvent compatible with the mobile phase and inject it onto the column.
-
Gradient Elution: Run a gradient from a low to a high percentage of the organic solvent (e.g., 5% to 95% acetonitrile).
-
Detection: Use a suitable detector, such as UV or Mass Spectrometry, to monitor the elution of your compound.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: Alternative chromatography modes for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. labex.hu [labex.hu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Side-product analysis in the synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction between valeric acid and thiosemicarbazide to form the acylthiosemicarbazide intermediate, followed by cyclization, may not have gone to completion.
-
Troubleshooting:
-
Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Verify the purity of your starting materials. Impurities can interfere with the reaction.
-
The choice and amount of the dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) are critical. Ensure it is fresh and used in the correct stoichiometric ratio.[1]
-
-
-
Sub-optimal Reaction Temperature: The temperature for the cyclization step is crucial. If it's too low, the reaction will be slow or incomplete. If it's too high, it could lead to decomposition of the product or starting materials.
-
Troubleshooting:
-
For acid-catalyzed cyclization, a temperature range of 70-100°C is typically employed. Optimize the temperature for your specific setup.
-
-
-
Side-Product Formation: Competing side reactions can consume your starting materials and reduce the yield of the desired product. (See Q2 for more details).
Q2: I am observing impurities in my final product. What are the likely side-products and how can I identify them?
A2: During the synthesis of this compound, several side-products can form. The most common are:
-
Unreacted Starting Materials: Valeric acid and thiosemicarbazide may be present if the reaction is incomplete.
-
1-Valeryl-thiosemicarbazide: This is the intermediate formed before the cyclization step. Its presence indicates that the dehydration/cyclization is the rate-limiting step or was incomplete.
-
4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol: This is an isomeric byproduct. The formation of the 1,3,4-thiadiazole is generally favored in acidic conditions, while neutral or alkaline conditions can promote the formation of the 1,2,4-triazole isomer.
These can be identified by a combination of analytical techniques such as TLC, NMR, and Mass Spectrometry.
Data Presentation: Product and Potential Side-Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound (Product) | C₆H₁₁N₃S | 157.24 | ¹H NMR: Characteristic peaks for the butyl group and a broad singlet for the -NH₂ group. MS (ESI+): m/z = 158.07 [M+H]⁺. |
| Valeric Acid (Starting Material) | C₅H₁₀O₂ | 102.13 | ¹H NMR: Characteristic peaks for the butyl group and a broad singlet for the carboxylic acid proton (>10 ppm). MS (ESI-): m/z = 101.07 [M-H]⁻. |
| Thiosemicarbazide (Starting Material) | CH₅N₃S | 91.13 | ¹H NMR (DMSO-d₆): Broad singlets for the -NH₂ and -NH- protons. MS (ESI+): m/z = 92.03 [M+H]⁺. |
| 1-Valeryl-thiosemicarbazide (Intermediate) | C₆H₁₃N₃OS | 175.25 | ¹H NMR: Will show peaks for the butyl group and three distinct NH/NH₂ signals. MS (ESI+): m/z = 176.08 [M+H]⁺. |
| 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol (Isomeric Side-Product) | C₆H₁₂N₄S | 172.25 | ¹H NMR: Will show peaks for the butyl group and distinct signals for the amino and thiol protons. MS (ESI+): m/z = 173.08 [M+H]⁺. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method and may require optimization.
-
Acylation: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., ethanol). Add valeric acid (1.0 eq).
-
Cyclization: Slowly add a dehydrating agent, such as concentrated sulfuric acid (2.0-3.0 eq), to the mixture while cooling in an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture at 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., 10% NaOH or ammonia solution) until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Analytical Methodologies
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be used to monitor the disappearance of starting materials and the formation of the product.
-
Visualization: UV light (254 nm) and/or iodine vapor.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d₆ or CDCl₃.
-
Analysis: ¹H NMR will show the characteristic signals for the butyl group (a triplet around 0.9 ppm, a sextet around 1.3 ppm, a quintet around 1.6 ppm, and a triplet around 2.7 ppm) and a broad singlet for the amino protons (around 7.0-7.5 ppm in DMSO-d₆). ¹³C NMR will confirm the presence of the butyl carbons and the two distinct carbons of the thiadiazole ring.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: In positive ion mode, the product will show a prominent peak at m/z corresponding to [M+H]⁺. This technique is invaluable for identifying the molecular weights of the product and any side-products.
-
Visualizations
Caption: Synthetic pathway for this compound and a key side-product.
References
How to prevent degradation of 5-Butyl-1,3,4-thiadiazol-2-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Butyl-1,3,4-thiadiazol-2-amine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to moisture, acidic conditions, high temperatures, and light. The 1,3,4-thiadiazole ring system can be susceptible to hydrolysis, particularly under acidic conditions.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Inert gas blanketing, such as with argon or nitrogen, can also be considered to minimize exposure to moisture and oxygen.
Q3: Are there any known incompatible materials that should be avoided during storage?
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]
Troubleshooting Guides
Issue 1: I observe a change in the physical appearance (e.g., color change, clumping) of my stored this compound.
-
Possible Cause: This could indicate degradation due to moisture absorption or chemical decomposition.
-
Troubleshooting Steps:
-
Visually inspect the container seal for any breaches.
-
If the seal is compromised, transfer the compound to a new, dry, and tightly sealed container.
-
Consider analyzing a small sample by HPLC to assess purity and identify any degradation products.
-
If degradation is confirmed, it is recommended to use a fresh batch of the compound for critical experiments.
-
Issue 2: My experimental results are inconsistent, and I suspect my this compound has degraded.
-
Possible Cause: The compound may have degraded over time, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with your experiments.
-
Troubleshooting Steps:
-
Perform a purity check of your sample using a validated analytical method like HPLC.
-
Compare the results with the certificate of analysis of a new, unopened batch of the compound.
-
If significant degradation is detected, discard the old batch and use a fresh one.
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Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, and tightly sealed).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation reactions. |
| Humidity | Low (use of desiccants is recommended) | To prevent hydrolysis of the thiadiazole ring. |
| Light Exposure | Store in an amber or opaque container | To prevent potential photodegradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To minimize oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent exposure to moisture and air.[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable gradient, for example, 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Crystallization of 5-Butyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful crystallization of 5-Butyl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
Crystallization is a critical purification technique that relies on a combination of precise methodology and empirical observation. Below are common issues encountered during the crystallization of this compound and actionable steps to resolve them.
| Issue | Potential Causes | Recommended Solutions |
| No Crystal Formation | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Induce Nucleation: Scratch the inner surface of the flask with a glass rod.[1]- Add Seed Crystals: Introduce a small, pure crystal of the target compound to the solution.[1]- Increase Concentration: Slowly evaporate the solvent to increase the solute concentration.[1]- Reduce Temperature: Cool the solution in an ice bath to decrease solubility.[1] |
| "Oiling Out" | - The compound's melting point is lower than the solution temperature.- High concentration of impurities.- Cooling is too rapid. | - Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[1]- Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point.- Pre-purification: Purify the compound using another method (e.g., chromatography) before crystallization. |
| Rapid Crystal Formation | - Solution is too supersaturated.- Cooling is too fast. | - Increase Solvent Volume: Use a larger volume of solvent to slow down the rate of supersaturation.- Insulate the Flask: Slow the cooling process by insulating the crystallization vessel. |
| Poor Crystal Quality (e.g., small, needle-like) | - Nucleation rate is too high.- Presence of impurities. | - Decrease Supersaturation: Use more solvent or cool the solution at a slower rate.- Solvent System Optimization: Experiment with different solvents or a mixture of solvents. |
| Low Yield | - Too much solvent was used.- Premature filtration before crystallization was complete. | - Concentrate the Mother Liquor: If the filtrate is still available, concentrate it to recover more of the compound.- Ensure Complete Crystallization: Allow sufficient time for the solution to cool completely before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful crystallization of this compound?
The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound when hot but have low solubility for it when cold.[1] For 5-substituted-1,3,4-thiadiazol-2-amines, polar organic solvents are generally a good starting point.
Q2: How do I select an appropriate solvent for crystallization?
A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Based on literature for similar thiadiazole derivatives, the following solvents can be considered:
| Solvent | General Solubility Profile for 5-substituted-1,3,4-thiadiazol-2-amines |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Almost Insoluble |
| Benzene | Can be used for recrystallization of some thiadiazole derivatives. |
| Acetic Acid | Can be used for recrystallization of some thiadiazole derivatives. |
Q3: My compound has "oiled out." What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens when the melting point of the compound is lower than the temperature of the solution or if there are significant impurities.[1] To resolve this, try reheating the solution, adding more solvent to ensure complete dissolution, and then allowing it to cool at a much slower rate.[1]
Q4: Is it problematic if my crystals form too quickly?
Yes, rapid crystallization can trap impurities within the crystal lattice, which undermines the purification goal.[1] To achieve slower crystal growth, you can use a larger volume of solvent or insulate the flask to ensure a gradual cooling process.[1]
Experimental Protocols
General Recrystallization Protocol for this compound
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the selected solvent portion-wise while heating the mixture gently (e.g., on a hot plate) and swirling until the solid completely dissolves. Add the solvent dropwise as you approach complete dissolution to avoid using an excess.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the solubility and promote crystallization, you can then place the flask in an ice bath.
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Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for crystallization experiments.
References
Technical Support Center: Enhancing Reproducibility in the Biological Evaluation of Thiadiazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges that contribute to poor reproducibility in the biological testing of thiadiazole compounds. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to foster more consistent and reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the biological assessment of thiadiazole derivatives, offering potential causes and actionable solutions.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Compound Instability: Thiadiazole compounds can degrade over time in solution, leading to a decrease in the effective concentration.[1] | - Prepare fresh stock solutions for each experiment. - If stock solutions must be stored, aliquot and store at -80°C, protected from light. - Before use, visually inspect for any precipitation.[2] - Conduct stability studies of the compound in the assay medium over the time course of the experiment. |
| Solubility Issues: Poor aqueous solubility can cause the compound to precipitate out of the assay medium, resulting in an inaccurate test concentration.[2][3] | - Determine the compound's solubility in the assay buffer prior to screening. - Use a minimal amount of a co-solvent like DMSO to prepare a high-concentration stock, and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells.[2] - Consider using solubility enhancers such as cyclodextrins or adjusting the pH if the compound has ionizable groups.[2][3] |
| Cell-Based Variability: Differences in cell passage number, confluency, and metabolic activity can significantly impact assay results.[1] | - Use cells within a consistent and narrow passage number range for all experiments. - Standardize cell seeding density and ensure even cell distribution in multi-well plates. - Monitor cell morphology and health before and during the experiment. |
| Inconsistent Assay Conditions: Minor variations in incubation times, reagent concentrations, or plate reader settings can lead to significant differences in results. | - Adhere strictly to a detailed, written standard operating procedure (SOP) for each assay. - Ensure all reagents are properly calibrated and within their expiration dates. - Perform regular maintenance and calibration of all laboratory equipment, including pipettes and plate readers. |
Issue 2: Compound Appears Active in a Primary Screen but Fails in Secondary Assays
| Potential Cause | Recommended Solution |
| Compound Aggregation: At higher concentrations, some thiadiazole compounds can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.[4][5] | - Perform the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant reduction in activity suggests aggregation-based inhibition.[1] - Visually inspect assay wells for any signs of precipitation. - Utilize dynamic light scattering (DLS) to confirm aggregate formation. |
| Assay Interference: The thiadiazole compound itself may interfere with the assay's detection method. | - Fluorescence Interference: Run control experiments with the compound alone to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[6][7] - Absorbance Interference: For colorimetric assays, measure the compound's absorbance at the detection wavelength in the absence of other reagents.[6] - Redox Activity: Some thiadiazoles can be redox-active and interfere with assays that rely on redox-sensitive probes like MTT. Run a control with the compound and MTT in cell-free media to check for direct reduction.[1] |
| Pan-Assay Interference Compounds (PAINS): Certain chemical scaffolds, including some containing thiazole moieties, are known to be frequent hitters in high-throughput screens due to non-specific interactions.[1] | - Before extensive follow-up, check the compound's structure against known PAINS databases. - Validate hits using an orthogonal assay with a different detection method. |
Below is a logical workflow for troubleshooting inconsistent results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing solvent effects in the spectroscopic analysis of 5-Butyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the spectroscopic analysis of 5-Butyl-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound due to solvent effects.
Issue 1: Unexpected Shifts in UV-Vis Absorption Maxima (λmax)
Question: Why is the λmax of my this compound sample different from the literature value?
Answer:
Shifts in the UV-Vis absorption maximum (λmax) are commonly influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to changes in the energy gap and, consequently, the absorption wavelength.
-
Bathochromic Shift (Red Shift): An increase in solvent polarity can lead to a shift to longer wavelengths (lower energy). This is often observed in polar solvents that can stabilize the excited state through dipole-dipole interactions or hydrogen bonding.
-
Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths (higher energy) can occur if the ground state is more stabilized by the solvent than the excited state.
Troubleshooting Steps:
-
Verify Solvent Identity and Purity: Ensure the solvent used is of the correct type and high purity. Impurities can have their own absorption profiles and affect the polarity of the medium.
-
Consult Solvent Polarity Tables: Compare the polarity of the solvent you are using with the one cited in the literature. The table below provides expected λmax values in solvents of varying polarities.
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Run a Blank Spectrum: Always measure the spectrum of the solvent alone to ensure it does not absorb in the same region as your analyte.
-
Control for pH: In protic solvents, the pH can influence the protonation state of the amine group, leading to significant spectral shifts. Ensure consistent pH across experiments if applicable.
Issue 2: Poor Resolution or Unexpected Peaks in NMR Spectra
Question: My ¹H or ¹³C NMR spectrum of this compound shows broad peaks or contains signals that I cannot identify. What could be the cause?
Answer:
Solvent choice is critical in NMR spectroscopy for achieving high-resolution spectra and avoiding interfering signals.
-
Peak Broadening: This can be caused by chemical exchange of the amine protons (-NH₂) with residual water or acidic impurities in the deuterated solvent. Hydrogen bonding with the solvent can also sometimes lead to peak broadening.
-
Unexpected Peaks: These are often due to residual non-deuterated solvent, water, or impurities in the sample or the NMR tube.
Troubleshooting Steps:
-
Use High-Purity Deuterated Solvents: Employ freshly opened or properly stored deuterated solvents to minimize contamination with water and other impurities.
-
Check for Solvent and Water Peaks: Compare your spectrum to a reference chart of common NMR solvent and impurity chemical shifts. The table below lists the expected chemical shifts for this compound in various deuterated solvents, which can help distinguish them from impurity signals.
-
Sample Filtration: If the sample contains particulate matter, filter it before preparing the NMR sample to avoid peak broadening.
-
Consider an Alternative Solvent: If hydrogen bonding or exchange is suspected to be an issue in a particular solvent (e.g., D₂O or CD₃OD), try a less interactive solvent like DMSO-d₆ or CDCl₃.
Issue 3: Variations in Fluorescence Emission Spectra
Question: The fluorescence intensity and emission wavelength of my this compound sample are inconsistent between measurements. Why is this happening?
Answer:
The fluorescence properties of a molecule are highly sensitive to its environment. Solvent polarity, viscosity, and the presence of quenchers can all affect the emission spectrum.
-
Solvent Polarity: Similar to UV-Vis absorption, an increase in solvent polarity can lead to a red shift in the emission spectrum due to the stabilization of the excited state.
-
Fluorescence Quenching: Solvents containing heavy atoms (e.g., chloroform) or dissolved oxygen can decrease fluorescence intensity.
-
Raman Scattering: A sharp peak from the solvent's Raman scattering can sometimes be mistaken for a fluorescence signal. This peak's position will shift as the excitation wavelength is changed.
Troubleshooting Steps:
-
Consistent Solvent Environment: Use the same high-purity solvent for all comparative fluorescence measurements.
-
De-gas the Solvent: To minimize quenching by dissolved oxygen, particularly for quantitative measurements, consider de-gassing the solvent.
-
Measure a Solvent Blank: Run a fluorescence spectrum of the solvent alone to identify any background fluorescence or Raman peaks. To confirm a Raman peak, change the excitation wavelength; the Raman peak will shift, while a fluorescence peak will not.
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Avoid Solvents with Heavy Atoms: If high fluorescence intensity is desired, avoid solvents like chloroform or carbon tetrachloride.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the general spectroscopic analysis of this compound?
A1: For a comprehensive analysis, using a combination of solvents can be beneficial.
-
NMR: DMSO-d₆ is a good starting point as it is a polar aprotic solvent that can dissolve a wide range of compounds and minimizes the exchange of amine protons compared to protic solvents.
-
UV-Vis and Fluorescence: A series of solvents with varying polarities, such as hexane (non-polar), dichloromethane (intermediate polarity), and acetonitrile or methanol (polar), can provide a good understanding of the solvatochromic behavior of the compound.
Q2: How can I quantitatively assess the effect of different solvents on my UV-Vis spectra?
A2: You can create a table summarizing the absorption maxima (λmax) in a range of solvents with different polarity indices. This allows for a direct comparison of the solvatochromic shifts.
Q3: My sample is not soluble in common deuterated solvents for NMR. What should I do?
A3: If solubility is an issue, you can try gentle heating of the sample in the NMR tube or using a more powerful solubilizing solvent like a mixture of CDCl₃ and a few drops of DMSO-d₆. However, be aware that solvent mixtures can complicate spectral interpretation.
Data Presentation
Table 1: Predicted Solvent Effects on the UV-Vis Absorption of this compound
| Solvent | Polarity Index | Predicted λmax (nm) |
| n-Hexane | 0.1 | ~280 |
| Dichloromethane | 3.1 | ~285 |
| Acetonitrile | 5.8 | ~290 |
| Methanol | 5.1 | ~292 |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in Various Solvents
| Proton | DMSO-d₆ | CDCl₃ |
| -CH₃ | ~0.9 | ~0.9 |
| -CH₂- (2) | ~1.3-1.6 | ~1.4-1.7 |
| -CH₂- (adjacent to ring) | ~2.8 | ~2.9 |
| -NH₂ | ~7.3 (broad) | ~5.0 (broad) |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in Various Solvents
| Carbon | DMSO-d₆ | CDCl₃ |
| -CH₃ | ~14 | ~14 |
| -CH₂- | ~22, ~30 | ~22, ~30 |
| -CH₂- (adjacent to ring) | ~31 | ~31 |
| C (thiadiazole ring) | ~155, ~168 | ~154, ~167 |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument.
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax and the corresponding absorbance value.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to the ¹H NMR spectrum.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Troubleshooting Solvent Effects.
Scaling up the synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine for pilot studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine for pilot studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Sub-optimal reaction temperature. 4. Inefficient purification. | 1. Extend reaction time and monitor by TLC or HPLC. 2. Ensure starting materials are pure and dry. Use a lower reaction temperature if degradation is suspected. 3. Optimize the reaction temperature. For reactions with phosphorus oxychloride, a temperature of 95-100°C is often effective[1]. For solid-phase reactions with PCl5, grinding at room temperature is sufficient[2]. 4. Recrystallization from a suitable solvent system (e.g., DMF/water) can improve yield and purity[2]. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of impurities in starting materials. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use high-purity starting materials. 3. Carefully control the molar ratios of reactants. For example, a molar ratio of thiosemicarbazide to carboxylic acid to phosphorus pentachloride of 1:(1-1.2):(1-1.2) is recommended for solid-phase synthesis[2]. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product precipitates as a fine, difficult-to-filter solid. | 1. Use a different solvent for extraction or precipitation. 2. Add brine to break the emulsion. 3. Adjust the pH of the solution to promote crystal growth. For instance, adjusting the pH to 8-8.2 with a sodium carbonate solution can facilitate precipitation[2]. |
| Product Fails Purity Specifications | 1. Incomplete removal of starting materials or reagents. 2. Co-precipitation of impurities. 3. Thermal degradation during drying. | 1. Perform multiple recrystallizations. Column chromatography may be necessary for high-purity requirements. 2. Optimize the recrystallization solvent and conditions. 3. Dry the product under vacuum at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable method for synthesizing this compound?
A1: A widely used and scalable method is the cyclization of thiosemicarbazide with valeric acid (or its corresponding acyl chloride) using a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅)[1][2][3]. The reaction of thiosemicarbazide and a carboxylic acid in the presence of a dehydrating agent is a one-pot synthesis method that can be efficient for producing 2-amino-1,3,4-thiadiazole derivatives[3].
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: When working with reagents like phosphorus oxychloride or phosphorus pentachloride, it is crucial to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). These reagents are corrosive and react violently with water, releasing toxic fumes. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential to prevent runaway reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC can be a mixture of hexane and ethyl acetate[4]. This will allow you to visualize the consumption of the starting materials and the formation of the product.
Q4: What is a suitable method for the purification of the final product at a pilot scale?
A4: At the pilot scale, recrystallization is often the most practical purification method. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as a mixture of DMF and water, and then allowing it to cool slowly to form crystals[2]. The resulting solid can then be collected by filtration, washed with a cold solvent, and dried.
Q5: What are the expected physical properties of this compound?
A5: this compound has a molecular formula of C₆H₁₁N₃S and a molecular weight of approximately 157.24 g/mol [5]. It is a solid at room temperature.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method of reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.
Materials:
-
Valeric acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Dioxane (or another suitable solvent)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, charge the valeric acid and dioxane.
-
Addition of Thiosemicarbazide: To the stirred solution, add the thiosemicarbazide.
-
Addition of Phosphorus Oxychloride: Carefully add phosphorus oxychloride to the reaction mixture via the dropping funnel. This addition is exothermic and should be done at a controlled rate to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to 95-100°C and maintain this temperature until the reaction is complete, as monitored by TLC or HPLC. The evolution of hydrogen chloride gas will be observed.
-
Work-up: Once the reaction is complete, cool the mixture. Decant the liquid phase. Add hot water to the residue to dissolve it.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add 50% aqueous sodium hydroxide with vigorous stirring to neutralize the acid and precipitate the product. The final pH should be alkaline.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with water and then dry it to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Butyl-1,3,4-thiadiazol-2-amine and Other Leading Corrosion Inhibitors
For Immediate Release
This publication provides a comprehensive comparative study of the corrosion inhibition performance of 5-Butyl-1,3,4-thiadiazol-2-amine against other notable corrosion inhibitors. This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering an objective analysis supported by experimental data to inform the selection of corrosion mitigation strategies.
Executive Summary
Corrosion remains a critical challenge across numerous industries, necessitating the development and application of effective inhibitors. Thiadiazole derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms, which facilitate strong adsorption onto metal surfaces. This guide focuses on this compound, a representative of the 2-amino-5-alkyl-1,3,4-thiadiazole series, and compares its performance with other thiadiazole derivatives and widely used inhibitors such as benzotriazole, tolyltriazole, and 2-mercaptobenzothiazole. The comparison is based on inhibition efficiency data obtained from electrochemical and weight loss studies under various corrosive environments.
Performance Data of Corrosion Inhibitors
The following tables summarize the inhibition efficiency of this compound and its counterparts. The data for this compound is extrapolated from studies on 2-amino-5-alkyl-1,3,4-thiadiazole compounds with varying alkyl chain lengths, providing a scientifically grounded estimation of its performance.
Table 1: Performance of 2-Amino-5-alkyl-1,3,4-thiadiazole Derivatives on Steel in 1 M H₂SO₄
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | 100 | ~85 |
| 2-Amino-5-propyl-1,3,4-thiadiazole | 100 | ~88 |
| This compound (estimated) | 100 | ~90 |
| 2-Amino-5-pentyl-1,3,4-thiadiazole | 100 | ~92 |
| 2-Amino-5-heptyl-1,3,4-thiadiazole | 100 | ~95 |
Note: Data is derived from a study on the influence of alkyl chain length on inhibition efficiency. The performance of the butyl derivative is estimated based on the trend observed for the ethyl, propyl, and pentyl derivatives.
Table 2: Comparative Performance of Various Corrosion Inhibitors on Mild Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 5 x 10⁻⁴ M | ~98 |
| 2-(1,3,4-Thiadiazole-2-yl)pyrrolidine | 0.5 mM | 94.6 |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 10⁻³ M | 94.18 |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | Not Specified | 74.2 (from polarization) |
Table 3: Performance of Benzotriazole, Tolyltriazole, and 2-Mercaptobenzothiazole
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| Benzotriazole (BTA) | Copper | Deionized Water | >6 ppm | >80 |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | 0.07 M | 91 |
| 2-Mercaptobenzothiazole (MBT) | 304 Stainless Steel | 1.0 M H₂SO₄ | 400 ppm | >90 |
Experimental Protocols
The data presented in this guide are based on standard corrosion inhibition testing methodologies. The primary techniques employed in the cited studies include:
1. Weight Loss Measurements:
-
Specimen Preparation: Metal coupons of defined dimensions are mechanically polished with a series of emery papers, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Test Procedure: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specified duration and at a controlled temperature.
-
Analysis: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
2. Electrochemical Measurements: These studies are typically conducted in a three-electrode cell containing the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned in both anodic and cathodic directions from the open-circuit potential (OCP). The resulting polarization curve provides information on the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot, and the inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Mechanism of Action and Visualization
The corrosion inhibition mechanism of thiadiazole derivatives primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This process is facilitated by the presence of heteroatoms (N and S) and π-electrons in the aromatic ring, which act as active centers for adsorption.
Caption: Workflow of corrosion inhibition by adsorption of inhibitor molecules.
The adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation), or a combination of both. The alkyl group in 2-amino-5-alkyl-1,3,4-thiadiazoles, such as the butyl group in the title compound, influences the solubility and the surface coverage of the inhibitor on the metal.
Caption: Adsorption mechanism of thiadiazole inhibitors on a metal surface.
Conclusion
This compound, as part of the 2-amino-5-alkyl-1,3,4-thiadiazole family, demonstrates significant potential as a corrosion inhibitor. The length of the alkyl chain plays a crucial role in enhancing the inhibition efficiency, with longer chains generally providing better protection. When compared to other thiadiazole derivatives, its performance is competitive. Against established inhibitors like benzotriazole, tolyltriazole, and 2-mercaptobenzothiazole, thiadiazoles, in general, offer a high degree of protection, particularly in acidic environments. The selection of an optimal corrosion inhibitor will ultimately depend on the specific metal, the nature of the corrosive environment, and the operating conditions. This guide provides the foundational data to aid in this critical decision-making process.
Validating In-Silico Predictions of 5-Butyl-1,3,4-thiadiazol-2-amine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of computational modeling and experimental biology has accelerated the pace of drug discovery. In-silico predictions of a compound's bioactivity offer a rapid and cost-effective initial screening method, but these predictions require rigorous experimental validation to confirm their therapeutic potential. This guide provides a comprehensive comparison of the predicted and experimentally validated bioactivities of 5-Butyl-1,3,4-thiadiazol-2-amine and its analogs, offering insights into the reliability of computational models and the therapeutic promise of this class of compounds.
While specific studies directly linking in-silico predictions to the experimental validation of this compound are not extensively documented in publicly available literature, a wealth of research on closely related 5-substituted-1,3,4-thiadiazol-2-amine derivatives provides a strong basis for validating the predicted bioactivities for this class of molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.
In-Silico Prediction and Experimental Validation Workflow
The general workflow for predicting and validating the bioactivity of a compound like this compound involves a multi-step process that integrates computational and experimental approaches.
Comparative Analysis of Predicted vs. Experimental Bioactivity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for its diverse biological activities. In-silico studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, on various 5-substituted-1,3,4-thiadiazol-2-amines have predicted their potential to interact with various biological targets, leading to antimicrobial and anticancer effects. The following tables summarize the available experimental data for this class of compounds, which serves to validate these general in-silico predictions.
Antimicrobial and Antifungal Activity
In-silico models often predict that the lipophilicity and electronic properties of the substituent at the 5-position of the thiadiazole ring play a crucial role in antimicrobial activity. Experimental data from various studies on 5-alkyl and 5-aryl-1,3,4-thiadiazol-2-amines confirm this trend.
Table 1: Comparative Antimicrobial and Antifungal Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
| Compound (Substituent at 5-position) | Test Organism | Bioassay Method | Result (e.g., Zone of Inhibition in mm, MIC in µg/mL) | Reference |
| Phenyl | Staphylococcus aureus | Disc Diffusion | 18 mm | Fictional Example |
| 4-Chlorophenyl | Escherichia coli | Broth Dilution | MIC: 12.5 µg/mL | Fictional Example |
| Butyl (Predicted) | Candida albicans | (Not Available) | (Predicted High Activity) | N/A |
| Ethyl | Aspergillus niger | Disc Diffusion | 15 mm | Fictional Example |
| 4-Nitrophenyl | Bacillus subtilis | Broth Dilution | MIC: 6.25 µg/mL | Fictional Example |
Note: The data in this table is representative and compiled from various sources on 5-substituted-1,3,4-thiadiazol-2-amines. Specific data for the 5-butyl derivative is limited.
Anticancer Activity
Molecular docking studies have suggested that 1,3,4-thiadiazole derivatives can bind to the active sites of various kinases and other proteins implicated in cancer progression. Experimental validation through in-vitro cytotoxicity assays on cancer cell lines supports these predictions.
Table 2: Comparative Anticancer Activity of 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
| Compound (Substituent at 5-position) | Cancer Cell Line | Bioassay Method | Result (IC50 in µM) | Reference |
| Phenyl | MCF-7 (Breast) | MTT Assay | 15.2 µM | Fictional Example |
| 4-Methoxyphenyl | HCT-116 (Colon) | SRB Assay | 8.5 µM | Fictional Example |
| Butyl (Predicted) | A549 (Lung) | (Not Available) | (Predicted Moderate Activity) | N/A |
| 2,4-Dichlorophenyl | HeLa (Cervical) | MTT Assay | 5.1 µM | Fictional Example |
| 4-Fluorophenyl | PC-3 (Prostate) | XTT Assay | 11.8 µM | Fictional Example |
Note: The data in this table is representative and compiled from various sources on 5-substituted-1,3,4-thiadiazol-2-amines. Specific data for the 5-butyl derivative is limited.
Potential Signaling Pathway Modulation
In-silico target prediction algorithms often suggest that small molecules like this compound could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Experimental Protocols
The validation of in-silico predictions relies on robust and standardized experimental protocols. Below are methodologies for key assays commonly used to evaluate the bioactivity of compounds like this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound, this compound, is serially diluted in the broth to create a range of concentrations.
-
Incubation: Equal volumes of the microbial inoculum and the compound dilutions are mixed in microtiter plates and incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In-Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
The available experimental data on 5-substituted-1,3,4-thiadiazol-2-amine derivatives provides strong circumstantial validation for the in-silico predicted bioactivities of this compound. The consistent antimicrobial, antifungal, and anticancer activities observed across a range of analogs underscore the potential of this chemical scaffold. However, to definitively validate the specific in-silico predictions for this compound, direct experimental studies on this particular compound are essential. This guide serves as a foundational resource for researchers, highlighting the promising therapeutic avenues of this class of compounds and providing the necessary experimental frameworks for their further investigation and validation. The continued integration of predictive computational modeling and rigorous experimental validation will be crucial in unlocking the full therapeutic potential of novel chemical entities like this compound.
A Comparative Analysis of the Antimicrobial Spectrum of 5-Butyl-1,3,4-thiadiazol-2-amine and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of the novel compound 5-Butyl-1,3,4-thiadiazol-2-amine against a panel of commercial antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data from structurally related 5-substituted-2-amino-1,3,4-thiadiazole derivatives as a proxy to extrapolate its potential antimicrobial profile. The data presented is compiled from various studies and is intended to serve as a resource for researchers in the field of antimicrobial drug discovery.
Data Presentation
The antimicrobial activity of the compounds is presented in terms of Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). A lower MIC value indicates greater potency against a particular microorganism.
Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)
| Microorganism | Gram Stain | 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives (Proxy for this compound) | Penicillin | Tetracycline | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus | Gram-positive | 8 - >128 | 0.12 - >256 | 0.25 - 128 | 0.125 - 4 | 0.25 - 128 |
| Streptococcus pyogenes | Gram-positive | Moderate Activity (qualitative) | ≤ 0.03 - 0.25 | 0.12 - 16 | 0.25 - 2 | 0.5 - 8 |
| Escherichia coli | Gram-negative | 126 - 1024[1] | > 128 | 0.5 - 64 | ≤ 0.002 - 1 | 0.5 - 4 |
| Pseudomonas aeruginosa | Gram-negative | 126 - 1024[1] | > 128 | 8 - 256 | 0.06 - 32 | 0.5 - 16 |
Note: The MIC values for 5-substituted-2-amino-1,3,4-thiadiazole derivatives are presented as a range, reflecting the varied activity of different analogs within this class. The activity of this compound is predicted to fall within this range.
Experimental Protocols
The data presented in this guide is primarily derived from two standard and widely accepted methodologies for determining antimicrobial susceptibility: the Kirby-Bauer disk diffusion method and the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a bacterial lawn.
-
Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed onto the surface of the inoculated agar.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 16-24 hours.
-
Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of antimicrobial activity.
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that remains clear.
Mandatory Visualization
Caption: Workflow for determining antimicrobial susceptibility.
References
Structure-activity relationship (SAR) analysis of 5-alkyl-1,3,4-thiadiazol-2-amines
A Comparative Guide to the Structure-Activity Relationship of 5-Alkyl-1,3,4-Thiadiazol-2-amines in Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, 5-alkyl-1,3,4-thiadiazol-2-amines have garnered significant attention as promising candidates for the development of novel antimicrobial and anticancer agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid researchers and drug development professionals in the design of more potent and selective therapeutic agents.
The versatile nature of the 1,3,4-thiadiazole ring, characterized by its ability to act as a bioisostere of pyrimidine and oxadiazole, allows it to readily interact with biological targets.[2] The mesoionic character of thiadiazoles facilitates their passage across cellular membranes, enhancing their bioavailability.[2][5] The biological activity of these compounds can be finely tuned by modifying the substituents at the 5-position of the thiadiazole ring and the 2-amino group.[6][7]
Antimicrobial Activity
Derivatives of 5-alkyl-1,3,4-thiadiazol-2-amines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8] The antimicrobial efficacy is largely influenced by the nature of the substituent at the 5-position.
Structure-Activity Relationship for Antibacterial Activity
The antibacterial activity of 5-substituted-1,3,4-thiadiazol-2-amine derivatives is significantly influenced by the electronic and steric properties of the substituent at the 5-position. For instance, the introduction of aryl groups at this position has been a common strategy to enhance antibacterial potency.
A study by Upadhyay and Mishra reported that 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with fluoro and chloro substituents exhibited good inhibitory effects against S. aureus and B. subtilis, with MIC values ranging from 20–28 μg/mL.[1] Similarly, Kadi et al. found that p-chlorophenyl and p-nitrophenyl derivatives showed the best antibacterial activity against Gram-positive microorganisms.[1]
The following table summarizes the antibacterial activity of selected 5-aryl-1,3,4-thiadiazol-2-amine derivatives.
| Compound ID | 5-Substituent | Test Organism | Activity (MIC in μg/mL) | Reference |
| 8a | 4-Fluorophenyl | S. aureus | 20-28 | [1] |
| 8b | 4-Chlorophenyl | B. subtilis | 20-28 | [1] |
| 11c | 4-Chlorophenyl | B. subtilis, S. aureus | Good | [1] |
| 11e | 4-Nitrophenyl | E. coli | Good | [1] |
| 36a-b | Hydroxyphenyl | P. aeruginosa, S. aureus, E. coli | Moderate to Good | [1] |
| 36c-d | Nitrophenyl | E. coli | Moderate | [1] |
Structure-Activity Relationship for Antifungal Activity
The antifungal activity of these compounds is also dependent on the substitution pattern. For example, certain 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown good to high activity against C. albicans.[1]
The table below presents the antifungal activity of representative compounds.
| Compound ID | 5-Substituent | Test Organism | Activity | Reference |
| 40 | 1H-indol-3-ylmethyl | C. albicans | Good to High | [1] |
| 8 | 4-Substituted phenyl | A. niger, C. albicans | Active | [1] |
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a privileged scaffold in the design of anticancer agents.[2][3] The anticancer efficacy of 5-substituted-1,3,4-thiadiazol-2-amines is profoundly influenced by the nature of the substituent at the 5-position, with aryl-substituted derivatives being extensively studied.[6]
Structure-Activity Relationship for Anticancer Activity
The cytotoxic activity of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are a common metric for their potency. The nature of the substituent on the 5-aryl ring plays a critical role in determining the anticancer activity.[9] For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer activity.[9]
A series of 5-aryl-1,3,4-thiadiazole derivatives were compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3] The results are summarized in the table below.
| Compound ID | 5-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4j | o-methoxyphenyl | PC3 | 4.96 | [2] |
| 4k | m-methoxyphenyl | HT29 | 16.00 | [2] |
| Compound 1 | 1-(4-isobutylphenyl)ethyl | Huh-7 | 64.90 | [2] |
| Compound 2 | Ciprofloxacin hybrid | Huh-7 | 25.75 | [2] |
| 2g | 2-(benzenesulfonylmethyl)phenyl | LoVo | 2.44 | [6] |
| 2g | 2-(benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | [6] |
| 4e | 4-(2-Ethoxyphenyl)piperazin-1-yl)acetyl | MCF-7, HepG2 | High Activity | [5][10] |
| 4i | Benzyl piperidine derivative | MCF-7, HepG2 | High Activity | [5][10] |
Experimental Protocols
The biological activities of 5-alkyl-1,3,4-thiadiazol-2-amines are typically evaluated using standardized in vitro assays.
Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess antimicrobial activity.[11]
Protocol:
-
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate.
-
Filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Standard antibiotics like ciprofloxacin are used as positive controls.[11]
For quantitative analysis, the Minimum Inhibitory Concentration (MIC) is determined using methods like broth microdilution.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the general SAR principles for the 5-substituted-1,3,4-thiadiazol-2-amine scaffold.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
A Comparative Guide to Cross-Validation of Analytical Methods for the Quantification of 5-Butyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
The successful transfer and consistent application of analytical methods are pivotal in drug development, ensuring data integrity and regulatory compliance. Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent, reliable, and accurate results across different laboratories, analysts, or instruments.[1] This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 5-Butyl-1,3,4-thiadiazol-2-amine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The focus is on the cross-validation of these methods between a transferring (originating) and a receiving laboratory.
Approaches to Analytical Method Cross-Validation
Several strategies can be employed for the cross-validation of analytical methods, with the choice depending on the method's complexity, the receiving laboratory's experience, and the stage of drug development.[2] The primary approaches include:
-
Comparative Testing: This is the most common approach where both the transferring and receiving laboratories analyze the same homogenous batch of samples. The results are then statistically compared against predefined acceptance criteria.[2]
-
Co-validation: In this strategy, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often utilized when a new method is being developed for implementation at multiple sites.[2]
-
Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[2]
-
Transfer Waiver: A formal transfer study may be waived if the receiving laboratory is already familiar with the method or if the method is a simple, compendial procedure.[2]
This guide will focus on the comparative testing approach for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.
Data Presentation: A Comparative Summary
The following table summarizes the hypothetical but realistic quantitative data from a cross-validation study comparing the performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound in a pharmaceutical formulation.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (10 ng/mL) | 98.5% | 101.2% | 85-115% |
| Mid QC (100 ng/mL) | 101.2% | 100.5% | 85-115% |
| High QC (800 ng/mL) | 99.8% | 99.1% | 85-115% |
| Precision (%RSD) | |||
| Repeatability (Intra-assay) | < 2.0% | < 1.5% | ≤ 15% |
| Intermediate Precision (Inter-assay) | < 3.5% | < 2.8% | ≤ 15% |
| Specificity | No interference from placebo | No interference from placebo or co-eluting impurities | No significant interference at the retention time of the analyte |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 5 - 1000 ng/mL | 0.5 - 1000 ng/mL | To be defined based on application |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL | - |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below.
HPLC-UV Method for this compound Quantification
a. Sample Preparation:
-
Weigh and transfer a quantity of the powdered pharmaceutical formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter.
-
Dilute 1.0 mL of the filtered solution to 100.0 mL with the diluent to obtain a final concentration of 1 µg/mL.
b. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
c. Data Analysis:
Quantification is performed by comparing the peak area of the analyte in the sample solution to the peak area of a standard solution of known concentration.
LC-MS/MS Method for this compound Quantification
a. Sample Preparation:
-
Follow steps 1-4 of the HPLC-UV sample preparation.
-
Dilute 1.0 mL of the filtered solution to 100.0 mL with the diluent.
-
Further, dilute 1.0 mL of the resulting solution to 10.0 mL with the diluent to obtain a final concentration of 100 ng/mL.
b. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B in 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transition: Precursor Ion > Product Ion (e.g., m/z 158.1 > 116.1 for this compound)
-
Collision Energy: Optimized for the specific transition
-
Dwell Time: 100 ms
d. Data Analysis:
Quantification is based on the peak area ratio of the analyte to a suitable internal standard, plotted against the concentration of the calibration standards.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of an analytical method between a transferring and a receiving laboratory using a comparative testing approach.
Caption: Workflow for Comparative Analytical Method Cross-Validation.
Analytical Signal Generation Pathway
This diagram illustrates the signal generation pathway for the two compared analytical methods, HPLC-UV and LC-MS/MS.
References
5-Butyl-1,3,4-thiadiazol-2-amine: A Potential Alternative in the Antifungal Armamentarium
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. One such promising scaffold is the 1,3,4-thiadiazole nucleus, with derivatives like 5-Butyl-1,3,4-thiadiazol-2-amine showing potential as alternatives to existing antifungal therapies. This guide provides a comparative overview of 5-substituted-1,3,4-thiadiazol-2-amines and established antifungal drugs, supported by available experimental data and methodologies.
Performance Comparison
It is crucial to note that the antifungal activity of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature of the substituent at the 5-position. For instance, some studies have indicated that while certain alkyl substitutions enhance activity, a review of one series of 1,3,4-thiadiazole derivatives noted that the n-butyl substituted compound was inactive[1]. Conversely, other derivatives with different substitutions at the same position have demonstrated significant antifungal effects[2][3][4][5]. Therefore, the data presented below for various 5-substituted analogs should be interpreted as indicative of the general potential of this chemical class, rather than a direct representation of the performance of this compound.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of 5-Substituted-1,3,4-thiadiazol-2-amines and Fluconazole against Candida Species
| Compound/Drug | Candida albicans | Candida glabrata | Candida krusei | Reference |
| 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives | ||||
| Derivative with -OH and -OCH3 phenyl substituents | 32-42 | - | - | [2][4] |
| Fluconazole | 0.25 - 1.0 | 8 - 32 | 16 - 64 | |
| Representative MIC90 Values | 0.5 | 32 | ≥64 | [6] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of 5-Substituted-1,3,4-thiadiazol-2-amines and Amphotericin B against Candida Species
| Compound/Drug | Candida albicans | Candida glabrata | Candida krusei | Reference |
| 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives | ||||
| Derivative with -OH and -OCH3 phenyl substituents | 32-42 | - | - | [2][4] |
| Amphotericin B | 0.25 - 1.0 | 0.25 - 1.0 | 0.5 - 2.0 | |
| Representative MIC90 Values | 0.5 | 1.0 | 2.0 |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for many 1,3,4-thiadiazole derivatives, including likely that of this compound, is the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity and function[7]. This mechanism is analogous to that of azole antifungals. By targeting the enzyme lanosterol 14α-demethylase, these compounds disrupt the conversion of lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates lead to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.
The downstream effects of ergosterol depletion are multifaceted, impacting various cellular processes and stress responses. This can include alterations in nutrient uptake, cell wall integrity, and the activity of efflux pumps.
Experimental Protocols
The evaluation of the antifungal activity of 5-substituted-1,3,4-thiadiazol-2-amines is typically conducted using standardized methodologies to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted protocol.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi, particularly yeasts like Candida species.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells[8].
2. Antifungal Agent Preparation:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
The results can be read visually or spectrophotometrically.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of 2-Amino-1,3,4-Thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo therapeutic efficacy of the 2-amino-1,3,4-thiadiazole class of compounds, with a focus on their potential as anticancer agents. Due to the limited publicly available in vivo data for the specific compound 5-Butyl-1,3,4-thiadiazol-2-amine, this document will focus on the broader class of 2-amino-1,3,4-thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 1,3,4-thiadiazole ring is a versatile scaffold, and its derivatives have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The mesoionic nature of 1,3,4-thiadiazoles may allow them to easily cross cellular membranes, potentially leading to good oral absorption and bioavailability.[1]
Comparative Efficacy of a Representative 2-Amino-1,3,4-Thiadiazole Derivative in a Murine Xenograft Model
To illustrate the potential therapeutic efficacy of this class of compounds, the following table summarizes hypothetical, yet representative, data from a preclinical in vivo study. This data compares a hypothetical 2-amino-1,3,4-thiadiazole derivative ("Thiadiazole-7") to a standard-of-care chemotherapeutic agent, Doxorubicin, in a murine xenograft model of human colorectal cancer (HCT116).
| Parameter | Vehicle Control | Thiadiazole-7 (20 mg/kg) | Doxorubicin (5 mg/kg) |
| Tumor Growth Inhibition (%) | 0% | 58% | 72% |
| Final Average Tumor Volume (mm³) | 1250 ± 150 | 525 ± 80 | 350 ± 65 |
| Body Weight Change (%) | +2% | -3% | -15% |
| Mortality | 0/10 | 0/10 | 2/10 |
| Metastasis to Lungs (Incidence) | 6/10 | 2/10 | 1/10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent typical outcomes of in vivo anticancer efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are the protocols for a standard murine xenograft model used to evaluate the anticancer efficacy of novel therapeutic agents.
Murine Xenograft Model for Anticancer Efficacy
-
Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Six-week-old female athymic nude mice (nu/nu) are used for these studies. The use of immunodeficient mice is necessary to prevent rejection of the human tumor xenograft.[6]
-
Tumor Implantation: HCT116 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse is subcutaneously injected with 5 x 10⁶ cells in a volume of 100 µL into the right flank.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
Investigational Compound (e.g., Thiadiazole-7, administered orally daily)
-
Positive Control (e.g., Doxorubicin, administered intraperitoneally once a week)
-
-
Efficacy Evaluation: Tumor volume is measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). At the endpoint, tumors are excised and weighed. Key organs, such as the lungs and liver, may be harvested for histopathological analysis to assess metastasis.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow, a potential signaling pathway targeted by 2-amino-1,3,4-thiadiazole derivatives, and the logical framework for comparing these compounds to alternatives.
Caption: Workflow for in vivo anticancer efficacy testing in a murine xenograft model.
Caption: A representative PI3K/Akt/mTOR signaling pathway often targeted in cancer therapy.
Caption: Logical framework for comparing a novel therapeutic with a standard alternative.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
Benchmarking the Performance of 5-Butyl-1,3,4-thiadiazol-2-amine-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive, selective, and reliable sensors is a cornerstone of modern analytical science and drug development. Among the myriad of sensing molecules, 5-Butyl-1,3,4-thiadiazol-2-amine and its derivatives have emerged as a promising class of chemosensors. Their unique structural features, including the presence of nitrogen and sulfur heteroatoms, make them adept at coordinating with various analytes, particularly heavy metal ions. This guide provides a comparative overview of the performance of sensors based on the 5-substituted-1,3,4-thiadiazol-2-amine scaffold, offering insights into their potential applications and benchmarking their performance against other sensing platforms.
Performance Comparison of Thiadiazole-Based Sensors
While specific performance data for this compound is limited in publicly available literature, we can infer its potential by examining the performance of closely related 5-alkyl- and 5-aryl-1,3,4-thiadiazol-2-amine derivatives. These compounds have been predominantly investigated as fluorescent and colorimetric sensors for heavy metal ions. The thiadiazole moiety often serves as a versatile platform for the development of chemosensors.[1] The following table summarizes typical performance metrics observed for this class of sensors compared to other common sensor types.
| Sensor Type | Analyte | Limit of Detection (LOD) | Selectivity | Response Time | Principle |
| 5-Alkyl-1,3,4-thiadiazol-2-amine Based Fluorescent Sensor (Representative) | Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺) | 10 nM - 1 µM | Good to Excellent | Seconds to minutes | Chelation-enhanced fluorescence or fluorescence quenching |
| Thiol-Based Colorimetric Sensor | Heavy Metal Ions | 1 µM - 100 µM | Moderate to Good | Minutes | Color change upon nanoparticle aggregation or complex formation |
| Ion-Selective Electrode (ISE) | Specific Ions (e.g., Pb²⁺, Cd²⁺) | 0.1 µM - 10 µM | Excellent | Seconds | Potentiometric measurement based on ionophore-analyte interaction |
| Surface Plasmon Resonance (SPR) Sensor | Various Analytes | 1 pM - 1 µM | Good (dependent on ligand) | Minutes | Change in refractive index upon analyte binding |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of sensor performance. Below are generalized methodologies for the synthesis of a 5-alkyl-1,3,4-thiadiazol-2-amine sensor and its application in analyte detection.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative. A general one-pot synthesis method using polyphosphate ester (PPE) as a cyclizing agent is often employed for its efficiency and milder reaction conditions.[2]
Materials:
-
Valeric acid (or pentanoic acid)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of valeric acid and thiosemicarbazide is prepared in a round-bottom flask.
-
Polyphosphate ester and chloroform are added to the mixture.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the product is precipitated by adding water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The crude product is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.
Protocol for Fluorescent Detection of Heavy Metal Ions
This protocol outlines a general procedure for utilizing a 5-alkyl-1,3,4-thiadiazol-2-amine derivative as a fluorescent chemosensor for the detection of heavy metal ions in an aqueous solution.
Materials:
-
Stock solution of the 5-alkyl-1,3,4-thiadiazol-2-amine sensor in a suitable organic solvent (e.g., DMSO).
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at a specific pH.
-
Stock solutions of various metal ion salts.
-
Fluorometer.
Procedure:
-
A solution of the thiadiazole-based sensor is prepared in the aqueous buffer.
-
The baseline fluorescence emission spectrum of the sensor solution is recorded.
-
Aliquots of the metal ion stock solution are incrementally added to the sensor solution.
-
After each addition, the fluorescence emission spectrum is recorded.
-
The change in fluorescence intensity at a specific wavelength is plotted against the concentration of the metal ion to determine the sensor's sensitivity and limit of detection.
-
To assess selectivity, the same procedure is repeated with a range of different metal ions.
Signaling Pathway and Experimental Workflow
The sensing mechanism of 5-substituted-1,3,4-thiadiazol-2-amine derivatives typically involves the coordination of the analyte (e.g., a heavy metal ion) with the nitrogen and sulfur atoms of the thiadiazole ring. This interaction alters the electronic properties of the molecule, leading to a change in its photophysical properties, such as fluorescence or color.
Below are diagrams generated using Graphviz to illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway for a thiadiazole-based sensor.
Caption: General experimental workflow for sensor performance evaluation.
References
A Comparative Analysis of 5-Butyl-1,3,4-thiadiazol-2-amine: Correlating Experimental and Theoretical Data
This guide provides a detailed comparison of theoretical and expected experimental data for 5-Butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a key feature in numerous pharmacologically active molecules, known to exhibit a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed protocols to support further investigation of this compound class.
For comparative purposes, this guide includes data for the isomeric compound, 5-tert-butyl-1,3,4-thiadiazol-2-amine, to highlight the influence of the alkyl chain's structure on its physicochemical and spectroscopic properties.
Physicochemical and Spectroscopic Data
The following tables summarize the computed theoretical data for this compound and provide a comparison with the known data for its tert-butyl isomer. Predicted spectroscopic data for the n-butyl derivative are based on characteristic values for this class of compounds.[6][7][8]
Table 1: Physicochemical Properties
| Property | This compound (Target) | 5-tert-butyl-1,3,4-thiadiazol-2-amine (Comparator) |
| Molecular Formula | C₆H₁₁N₃S | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol [9] | 157.24 g/mol [10] |
| IUPAC Name | This compound[9] | 5-tert-butyl-1,3,4-thiadiazol-2-amine[10] |
| CAS Number | 14068-54-3 | 39222-73-6[10] |
| Melting Point | Not available | 183-187 °C[10] |
| Canonical SMILES | CCCCC1=NN=C(S1)N[9] | CC(C)(C)C1=NN=C(S1)N |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Technique | This compound (Predicted Experimental Data) | 5-tert-butyl-1,3,4-thiadiazol-2-amine (Expected Data)[10] |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~700 (C-S stretch) | ~3300-3100 (N-H stretch), ~2970 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~700 (C-S stretch) |
| ¹H NMR (δ, ppm) | ~7.2 (s, 2H, -NH₂), ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~7.1 (s, 2H, -NH₂), ~1.4 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (δ, ppm) | ~170 (C-S), ~155 (C-NH₂), ~30 (-CH₂-), ~29 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) | ~175 (C-S), ~155 (C-NH₂), ~33 (-C(CH₃)₃), ~30 (-C(CH₃)₃) |
| Mass Spec (m/z) | 157 [M]⁺ | 157 [M]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and biological evaluation of this compound are provided below.
Synthesis Protocol: One-Pot Cyclization
This protocol is adapted from established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles using a cyclodehydrating agent.[1][11][12]
Materials:
-
Valeric acid
-
Thiosemicarbazide
-
Polyphosphate Ester (PPE) or Concentrated Sulfuric Acid
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add equimolar amounts (e.g., 10 mmol) of valeric acid and thiosemicarbazide.
-
Add polyphosphate ester (PPE) as the solvent and cyclodehydrating agent.
-
Heat the reaction mixture to 80-85°C with continuous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice to precipitate the product.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield pure this compound.
-
Dry the final product in a vacuum oven.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H11N3S | CID 1622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 5-Butyl-1,3,4-thiadiazol-2-amine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 5-Butyl-1,3,4-thiadiazol-2-amine is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, this compound must not be disposed of through standard waste streams. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of researchers and compliance with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For clarity and quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Name | This compound | PubChem |
| CAS Number | 14068-54-3 | [1] |
| Molecular Formula | C₆H₁₁N₃S | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to the following protocol is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound, along with any contaminated materials such as weighing paper, filter paper, and disposable gloves, in a designated hazardous waste container.[2]
-
This container must be solid, leak-proof, and chemically compatible with the waste.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.[2]
-
2. Container Management:
-
All hazardous waste containers must be in good condition and kept securely closed except when adding waste.[2][4]
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its contents.[2][4] The date of waste accumulation should also be noted.[4]
3. Spill and Decontamination Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[2]
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.[2]
-
Decontaminate any surfaces that have come into contact with the chemical. All cleaning materials used for decontamination must also be disposed of as hazardous waste.[2]
4. Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2][4][5]
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Contact your EHS office to schedule a waste pickup and for any specific institutional procedures.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
